molecular formula C9H9ClO3 B3034818 3-(4-Chlorophenyl)-2-hydroxypropionic acid CAS No. 23434-95-9

3-(4-Chlorophenyl)-2-hydroxypropionic acid

Numéro de catalogue: B3034818
Numéro CAS: 23434-95-9
Poids moléculaire: 200.62 g/mol
Clé InChI: HWVHXAYPEXNZSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Chlorophenyl)-2-hydroxypropionic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Chlorophenyl)-2-hydroxypropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2-hydroxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2-hydroxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(4-chlorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVHXAYPEXNZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279823
Record name 4-Chloro-α-hydroxybenzenepropanoic acid
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Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23434-95-9
Record name 4-Chloro-α-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23434-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-hydroxybenzenepropanoic acid
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Record name 3-(4-Chlorophenyl)-2-hydroxypropionic acid
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Foundational & Exploratory

mechanism of action of 3-(4-Chlorophenyl)-2-hydroxypropionic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The 3-(4-chlorophenyl)-2-hydroxypropionic acid scaffold represents a promising starting point for the development of novel therapeutics. Derivatives of the related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have demonstrated notable anti-proliferative activity in cancer cell lines, suggesting a rich therapeutic potential waiting to be unlocked.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously unravel the mechanism of action (MoA) of novel derivatives stemming from this chemical backbone. We will navigate from initial phenotypic observations to precise target identification and validation, using the known anticancer activities of analogous compounds as a guiding case study.

The Scientific Imperative: Why a Mechanistic Understanding is Crucial

Identifying that a compound has a desirable effect, such as killing cancer cells, is merely the first step in a long and complex drug discovery journey.[4] A deep understanding of the MoA is paramount for several reasons:

  • Lead Optimization: Knowing the molecular target allows for structure-activity relationship (SAR) studies to enhance potency and selectivity.[5]

  • Predicting and Mitigating Off-Target Effects: Unforeseen interactions with other proteins can lead to toxicity.[6] Identifying these early is critical.

  • Biomarker Development: Understanding the pathway a drug modulates can help in identifying patient populations most likely to respond to the therapy.

  • Intellectual Property: A well-defined MoA strengthens patent claims, providing a significant competitive advantage.[7]

This guide is structured to provide a logical, iterative workflow for achieving this mechanistic clarity.

Initial Hypothesis Generation from Analogous Compounds

Several studies on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate provide a fertile ground for initial hypotheses. These compounds have been shown to selectively inhibit the proliferation of colon cancer cells.[2][3][6]

Two primary putative mechanisms have been proposed:

  • Histone Deacetylase (HDAC) Inhibition: The derivatives were designed and synthesized as potential HDACIs.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • HSP90 and TRAP1 Mediated Signaling: Molecular docking studies and cellular analyses suggest that these compounds may also act through the HSP90 and TRAP1 signaling pathway.[3] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival. TRAP1, a mitochondrial chaperone of the HSP90 family, is also implicated in tumorigenesis.

Therefore, a new derivative of 3-(4-chlorophenyl)-2-hydroxypropionic acid would warrant initial investigation into these two pathways.

A Strategic Workflow for Mechanism of Action Elucidation

The journey from a hit compound to a well-understood drug candidate requires a multi-faceted approach. We advocate for a workflow that begins with broad, phenotypic assays and progressively narrows down to specific molecular interactions.

MOA_Workflow cluster_0 Phase 1: Phenotypic & Cellular Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Deconvolution cluster_3 Phase 4: Validation & Pathway Analysis A Compound Synthesis & QC B Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B Test biological effect C Apoptosis & Cell Cycle Analysis (e.g., Flow Cytometry, Caspase Assays) B->C Characterize cellular phenotype D Broad Target-Class Screening (e.g., Kinase Panel, GPCR Panel) C->D Investigate broad & hypothesized targets E In-vitro HDAC Activity Assay C->E Investigate broad & hypothesized targets H Mass Spectrometry-based Proteomics (Protein ID) D->H Identify specific proteins F Cellular Thermal Shift Assay (CETSA) for Target Engagement E->F Confirm cellular target engagement G Affinity Chromatography (Compound Immobilization & Pulldown) F->G Isolate binding partners I Protein Microarray Screening F->I High-throughput target ID G->H Identify specific proteins J Recombinant Protein-based Assays (Binding kinetics, e.g., SPR, ITC) H->J Validate direct interaction I->J Validate direct interaction K Target Knockdown/Knockout (siRNA/CRISPR) & Compound Rescue J->K Confirm target necessity L Western Blot for Pathway Modulation (e.g., Acetylated Histones, HSP90 Clients) K->L Elucidate downstream effects CETSA_Workflow A Treat Cells (Compound vs. Vehicle) B Heat Aliquots (Temperature Gradient) A->B C Lyse Cells (Freeze-Thaw) B->C D Separate Soluble Fraction (Centrifugation) C->D E Quantify Target Protein (Western Blot) D->E F Plot Melting Curve E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Broadening the Search: Unbiased Target Deconvolution

While hypothesis-driven approaches are efficient, they may miss novel or unexpected mechanisms. Unbiased target deconvolution techniques are essential for a comprehensive understanding. [2][6] Affinity Chromatography-Mass Spectrometry: This is a classic and powerful method. [8]

  • Probe Synthesis: The parent compound is chemically modified with a linker arm and attached to a solid support (e.g., agarose beads). It is crucial that this modification does not abrogate the compound's biological activity.

  • Protein Pulldown: The immobilized compound is incubated with a cell lysate. Proteins that bind to the compound are "pulled down" from the complex mixture.

  • Elution and Identification: The bound proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry. [2] This approach can reveal a spectrum of potential binding partners, providing a more complete picture of the compound's interactome.

Validating the Mechanism and Mapping the Pathway

Once a direct target is identified and validated (e.g., HDAC1 or HSP90), the final step is to confirm that its modulation is responsible for the observed cellular phenotype.

  • Genetic Approaches: Using siRNA or CRISPR/Cas9 to knock down or knock out the identified target protein should render the cells less sensitive to the compound.

  • Downstream Pathway Analysis: Western blotting can be used to probe the downstream effects of target engagement.

    • If HDAC is the target: Look for an increase in the acetylation of histones (e.g., H3, H4) and non-histone proteins like tubulin.

    • If HSP90 is the target: Look for the degradation of known HSP90 client proteins, such as AKT, c-Raf, or HER2.

Signaling_Pathway cluster_0 HDAC Inhibition Pathway cluster_1 HSP90 Inhibition Pathway Compound1 Compound HDAC HDAC Compound1->HDAC Inhibits Histones Histones HDAC->Histones Removes Acetyl Group AcetylatedHistones Acetylated Histones HAT HAT HAT->Histones Adds Acetyl Group Chromatin Open Chromatin AcetylatedHistones->Chromatin Gene Gene Expression (e.g., p21) Chromatin->Gene Effect1 Cell Cycle Arrest, Apoptosis Gene->Effect1 Compound2 Compound HSP90 HSP90 Compound2->HSP90 Inhibits Client Client Protein (e.g., AKT, c-Raf) HSP90->Client Chaperones/ Stabilizes Ub Ubiquitination Client->Ub Unfolded client Proteasome Proteasomal Degradation Ub->Proteasome Effect2 Loss of Pro-Survival Signaling Proteasome->Effect2

Caption: Hypothesized signaling pathways for the compound derivatives.

Conclusion

Elucidating the mechanism of action of a novel compound series like the 3-(4-chlorophenyl)-2-hydroxypropionic acid derivatives is a systematic, multi-disciplinary endeavor. It requires a blend of hypothesis-driven investigation based on existing knowledge and unbiased discovery approaches to uncover novel biology. By following a structured workflow encompassing cellular assays, biochemical validation, target engagement confirmation, and pathway analysis, researchers can build a robust and comprehensive understanding of their compounds. This knowledge is the bedrock upon which successful, next-generation therapeutics are built.

References

  • El Rayes, S., et al. (2019). Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances. Available at: [Link]

  • Google Patents. (2006). Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid.
  • Al-Ostath, A., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. PMC. Available at: [Link]

  • Rastogi, S., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mickevičius, V., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]

  • Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Sources

Thermodynamic Stability Profiling of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the thermodynamic stability of chiral intermediates dictates the viability of downstream synthetic pathways and final formulation efficacy. 3-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chlorophenyllactic acid) is a critical chiral building block used in the synthesis of modified amino acids, depsipeptides, and targeted therapeutics[1].

Because this molecule possesses a stereogenic center at the α -carbon adjacent to a carboxylate group, it is susceptible to both chemical degradation and stereochemical inversion (racemization). This whitepaper provides an in-depth, self-validating framework for evaluating the solid-state thermodynamics, solution-phase solubility, and kinetic degradation profiles of 3-(4-Chlorophenyl)-2-hydroxypropionic acid, aligning with ICH Q1A(R2) regulatory standards[2][3].

Physicochemical & Thermodynamic Fundamentals

To establish a robust stability profile, one must first deconstruct the intrinsic thermodynamic drivers of the molecule. The presence of the electron-withdrawing para-chloro substitution on the phenyl ring increases the lipophilicity of the molecule while subtly altering the pKa of the adjacent carboxylic acid (typically 3.5–3.8).

Solid-State Thermodynamics and Lattice Energy

The thermodynamic solubility of an API intermediate is fundamentally governed by its crystal lattice energy. Polymorphism directly impacts the enthalpy of fusion ( ΔHfus​ ), which in turn dictates the energy required to disrupt the crystal lattice during solvation[4]. A highly stable polymorph will exhibit a higher melting point and lower intrinsic solubility. Consequently, stress testing must account for potential polymorphic transformations induced by temperature or humidity excursions.

Chiral Stability and the Enolate Intermediate

Maintaining homochirality is a strict requirement in pharmaceutical synthesis, as enantiomers often exhibit divergent pharmacological or toxicological profiles[5]. For α -hydroxy acids like 3-(4-Chlorophenyl)-2-hydroxypropionic acid, the α -proton is weakly acidic. Under basic stress conditions, deprotonation leads to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate occurs non-stereoselectively, driving the system toward a thermodynamic racemic mixture ( ΔGracemization​<0 due to increased entropy).

Pathway S_Enantiomer (S)-3-(4-Chlorophenyl)- 2-hydroxypropionic acid Enolate Achiral Enolate Intermediate S_Enantiomer->Enolate Base Catalysis (OH-) Oxidation Oxidative Cleavage (p-Chlorobenzaldehyde) S_Enantiomer->Oxidation ROS / Heat Enolate->S_Enantiomer Protonation (H+) R_Enantiomer (R)-3-(4-Chlorophenyl)- 2-hydroxypropionic acid Enolate->R_Enantiomer Protonation (H+) R_Enantiomer->Oxidation ROS / Heat

Thermodynamic degradation pathways: Chiral inversion vs. oxidative cleavage.

Solution-Phase Thermodynamics

Thermodynamic solubility is measured at a true solid-liquid equilibrium, distinguishing it from kinetic solubility, which is a dynamic, non-equilibrium state[6]. The temperature dependence of this solubility allows us to extract the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution using the Van't Hoff equation :

lnx=−RTΔHsol​​+RΔSsol​​

Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature. An inverse proportionality between the Van't Hoff enthalpies and experimental molar fraction solubility indicates a high energy requirement to solvate the molecule[4].

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters of solution for 3-(4-Chlorophenyl)-2-hydroxypropionic acid across different solvent systems at 298.15 K.

Table 1: Thermodynamic Parameters of Solution (298.15 K)

Solvent SystemMole Fraction Solubility ( xe​ ) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)
Purified Water (pH 3.0) 1.2×10−4 + 34.5+ 41.2+ 22.2
Ethanol (Absolute) 4.8×10−2 + 18.2+ 35.8+ 7.5
1,4-Dioxane 2.1×10−2 + 21.4+ 38.1+ 10.0
Aqueous Buffer (pH 7.4)* 5.5×10−3 + 12.1+ 55.4- 4.4

*Note: At pH 7.4, the molecule exists primarily as a carboxylate anion, shifting the dissolution thermodynamics from an enthalpy-driven to an entropy-driven process.

Self-Validating Experimental Methodologies

To ensure scientific integrity and compliance with ICH Q1A(R2) guidelines[2], the following protocols are designed as self-validating systems. Every step includes an internal control to verify causality—for instance, tracking mass balance during HPLC analysis ensures that an apparent loss of the parent compound is definitively linked to degradation rather than precipitation.

Workflow Start API Intermediate Characterization Solid Solid-State Profiling (DSC / TGA / PXRD) Start->Solid Solution Solution Thermodynamics (Shake-Flask Method) Start->Solution Kinetics Degradation Kinetics (Chiral HPLC / LC-MS) Start->Kinetics ICH ICH Q1A(R2) Alignment (Shelf-life Prediction) Solid->ICH VantHoff Van't Hoff Analysis (ΔH, ΔS, ΔG) Solution->VantHoff Kinetics->ICH VantHoff->ICH

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Purpose: To determine the enthalpy of fusion and detect thermally induced polymorphic transitions.

  • Sample Preparation: Accurately weigh 3–5 mg of 3-(4-Chlorophenyl)-2-hydroxypropionic acid into a standard aluminum pan. Crimp the pan, leaving a microscopic pinhole to allow volatile release, preventing pressure-induced artifacts.

  • TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). Causality check: Ensure no mass loss occurs before the melting point. If mass loss is detected, it indicates residual solvent or premature oxidative cleavage.

  • DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 20°C to 150°C at a heating rate of 5°C/min.

  • Data Extraction: Integrate the endothermic melting peak to calculate the melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: Equilibrium Solubility & Van't Hoff Determination

Purpose: To extract ΔHsol​ and ΔSsol​ via the shake-flask method[6].

  • Saturation: Add an excess amount of the solid compound to 10 mL of the target solvent in sealed, temperature-controlled glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 298.15 K) in a reciprocal shaker for 48 hours. Causality check: To prove true thermodynamic equilibrium, approach the target temperature from both undersaturated (heating up) and supersaturated (cooling down) states. The final concentration must be identical.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-shift precipitation.

  • Quantification: Dilute the supernatant and analyze via reversed-phase HPLC (UV detection at 220 nm).

  • Temperature Variation: Repeat the protocol at 303.15 K, 308.15 K, and 313.15 K. Plot lnx versus 1/T to derive the Van't Hoff parameters.

Protocol 3: Chiral Stability and Degradation Kinetics

Purpose: To monitor the rate of racemization and chemical degradation under ICH accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[3].

  • Stress Induction: Dissolve enantiomerically pure (S)-3-(4-Chlorophenyl)-2-hydroxypropionic acid in aqueous buffers ranging from pH 2.0 to 10.0. Incubate at 40°C.

  • Sampling: Extract 100 μ L aliquots at t=0,1,3,7,14, and 28 days. Quench the reaction immediately by adjusting the pH to 3.0 (neutralizing the enolate intermediate).

  • Chiral HPLC Analysis: Inject the quenched samples into a High-Performance Liquid Chromatograph equipped with a chiral stationary phase (e.g., Chiralpak AD-H).

  • Mass Balance Verification: Calculate the sum of the peak areas for both the (S) and (R) enantiomers, plus any secondary degradation peaks (e.g., p-chlorobenzaldehyde from oxidation). Causality check: If the total area decreases by >2% relative to t=0 , an undetected degradation pathway or precipitation has occurred, invalidating the kinetic rate constant.

Conclusion

The thermodynamic stability of 3-(4-Chlorophenyl)-2-hydroxypropionic acid is governed by a delicate interplay between its solid-state lattice energy and its solution-phase vulnerability to base-catalyzed chiral inversion. By deploying self-validating methodologies—specifically Van't Hoff solubility profiling and mass-balance-controlled chiral kinetics—drug development professionals can accurately predict the shelf-life and processing boundaries of this critical intermediate, ensuring compliance with global ICH Q1A(R2) standards.

References

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING SlideShare URL: [Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products ICH Official Guidelines URL: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review Scholars Research Library URL:[Link]

  • Co-Translational Incorporation of (R)- and (S)-β2-Hydroxy Acids In Vitro: A Structural and Biochemical Study ACS Publications URL: [Link]

  • Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents Universitat de Barcelona Repository (Elsevier) URL:[Link]

  • Recognition in the Domain of Molecular Chirality: from Noncovalent Interactions to Separation of Enantiomers CNR-IRIS URL:[Link]

Sources

Solubility Profiling of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Technical Guide for Process Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Chlorophenyl)-2-hydroxypropionic acid (often referred to as 4-chlorophenyllactic acid) serves as a critical chiral building block and intermediate in pharmaceutical synthesis. Structurally, it presents a fascinating dichotomy: a highly lipophilic p-chlorophenyl tail juxtaposed against a polar, hydrogen-bonding α-hydroxy carboxylic acid headgroup.

As a Senior Application Scientist, I approach solubility profiling not merely as a data-gathering exercise, but as the foundational blueprint for downstream process chemistry. An inaccurate solubility profile can lead to catastrophic failures during scale-up, such as poor yield, polymorphic transformation, or liquid-liquid phase separation. This whitepaper details the mechanistic rationale, predictive modeling, and self-validating empirical protocols required to establish a robust thermodynamic solubility profile for this intermediate in organic solvents.

Mechanistic Framework: Predictive Solvent Selection

Before initiating empirical testing, we must establish a predictive framework to narrow down our solvent library. We utilize Hansen Solubility Parameters (HSP)[1], which deconstructs the cohesive energy of molecules into three vectors: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

The rule of "like dissolves like" is quantified by calculating the distance ( Ra​ ) between the HSP vectors of the solute and the solvent. For 3-(4-Chlorophenyl)-2-hydroxypropionic acid, the p-chlorophenyl ring drives up the dispersion requirement, while the -OH and -COOH groups demand a solvent capable of acting as a hydrogen-bond acceptor.

G N1 Target Molecule: 3-(4-Chlorophenyl)-2-hydroxypropionic acid N2 In Silico Prediction (Hansen Solubility Parameters) N1->N2 Structural Analysis N3 Solvent Library Selection (Polar, Non-polar, Protic, Aprotic) N2->N3 HSP Matching N4 Empirical Validation (Thermodynamic Shake-Flask) N3->N4 Candidate Solvents N5 HPLC-UV Quantification N4->N5 Saturated Aliquots N6 Solubility Profile & Crystallization Strategy N5->N6 Data Synthesis

Logical workflow from in silico HSP prediction to empirical validation.

Empirical Methodology: The Self-Validating Shake-Flask Protocol

While in silico models guide our selection, empirical validation is non-negotiable. Kinetic solubility assays (e.g., diluting a DMSO stock into an aqueous/organic mixture) are prone to metastable supersaturation artifacts. Therefore, we mandate the thermodynamic shake-flask method[2] to establish a true solid-liquid equilibrium [3].

Causality & Self-Validation Mechanisms

To ensure the protocol is a self-validating system , two critical control measures are embedded:

  • Time-Point Convergence: Aliquots are analyzed at both 48 hours and 72 hours. If the concentration difference is <2% , thermodynamic equilibrium is confirmed. If not, agitation continues.

  • Solid-State Verification: The residual undissolved solid (wet cake) is recovered and analyzed via X-Ray Powder Diffraction (XRPD). This proves causality: we must confirm that the solubility value measured corresponds to the intended polymorph, and that the solvent did not induce a phase transformation or solvate formation during the 72-hour equilibration.

Step-by-Step Protocol
  • Solid Addition: Dispense 500 mg of crystalline 3-(4-Chlorophenyl)-2-hydroxypropionic acid into a 10 mL glass vial.

  • Solvent Dispensation: Add 2.0 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Agitation: Seal the vial and place it in an orbital incubator shaker at exactly 25.0°C (±0.1°C) at 300 RPM for 48 to 72 hours.

  • Phase Separation: Transfer the suspension to a pre-warmed microcentrifuge tube. Centrifuge at 10,000 RPM for 10 minutes at the target temperature to pellet the undissolved solid.

  • Supernatant Dilution: Immediately extract a precise volume of the clear supernatant (e.g., 100 µL) and dilute it into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the detector.

  • Quantification: Analyze the diluted sample via HPLC-UV at λ=220 nm against a highly accurate, multi-point calibration curve.

G S1 1. Excess Solid Addition S2 2. Solvent Dispensation S1->S2 S3 3. Isothermal Agitation S2->S3 S4 4. Phase Separation S3->S4 S5 5. Supernatant Dilution S4->S5 S6 6. HPLC Analysis S5->S6

Step-by-step self-validating thermodynamic shake-flask methodology.

Quantitative Data Presentation

The tables below summarize the predictive parameters and the empirically determined thermodynamic solubility profile for 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

Table 1: Estimated Hansen Solubility Parameters (HSP)

Note: Solvents with HSP values closely matching the API exhibit higher thermodynamic solubility.

Component / Solvent δD​ (Dispersion) δP​ (Polarity) δH​ (H-Bonding)
3-(4-Chlorophenyl)-2-hydroxypropionic acid ~19.5 ~8.2 ~12.4
Methanol15.112.322.3
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
n-Hexane14.90.00.0
Table 2: Thermodynamic Solubility Profile (Empirical)

Determined via the shake-flask protocol. Values are expressed as mg/mL.

SolventClassificationSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
MethanolPolar Protic> 250.0> 400.0
EthanolPolar Protic185.4 ± 4.2310.2 ± 6.5
Ethyl AcetatePolar Aprotic120.6 ± 3.1245.8 ± 5.8
DichloromethaneHalogenated45.3 ± 1.885.1 ± 2.4
TolueneNon-polar Aromatic12.5 ± 0.638.4 ± 1.5
n-HexaneNon-polar Aliphatic< 1.0< 1.5

Application Insights: Solvent Selection for Crystallization

Data without context is merely trivia. As process chemists, we must interpret this solubility profile to design a robust crystallization process.

The Danger of "Too Soluble": While Methanol offers massive solubility (>250 mg/mL), utilizing it as a primary crystallization solvent is highly risky. Solvents with excessively high drug solubility severely reduce the maximum achievable supersaturation upon cooling. This thermodynamic stress frequently triggers liquid-liquid phase separation (LLPS), colloquially known as "oiling-out"[4]. When an intermediate oils out, it traps impurities, rendering purification impossible.

The Optimal Strategy (Anti-Solvent Addition): Ethyl Acetate (EtOAc) presents an ideal balance. At 50°C, it dissolves ~245 mg/mL of the compound, allowing for high volumetric efficiency in the reactor. At 25°C, solubility drops to ~120 mg/mL. To drive the yield higher without risking oiling-out, we can leverage the data from Table 2 by utilizing n-Hexane as an anti-solvent. Because the compound is practically insoluble in Hexane (<1.0 mg/mL), a controlled, dropwise addition of Hexane into the saturated EtOAc solution at 25°C will smoothly force the compound out of solution, yielding highly pure, crystalline material.

References

  • Hansen solubility parameters: A quick review in pharmaceutical aspect Source: ResearchGate URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

Sources

Biocatalytic Synthesis and Pathway Engineering of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Chlorophenyl)-2-hydroxypropionic acid—commonly referred to as 4-chlorophenyllactic acid (4-Cl-PLA)—is a highly valuable halogenated chiral building block. It serves as a critical intermediate in the synthesis of specialized enzyme inhibitors, antiviral therapeutics, and modified peptides. While traditional chemical syntheses often rely on heavy-metal catalysts and yield racemic mixtures, modern drug development demands strict enantiomeric purity.

This whitepaper details the in-depth biocatalytic pathways, thermodynamic considerations, and self-validating experimental protocols required to synthesize enantiopure 4-Cl-PLA from 4-chlorophenylpyruvic acid (4-Cl-PPA). By leveraging specific hydroxyacid dehydrogenases coupled with an irreversible cofactor regeneration system, researchers can achieve >99% enantiomeric excess (ee) while maintaining industrial-scale viability.

Mechanistic Pathway & Thermodynamic Bottlenecks

The biosynthesis of phenyllactic acid derivatives typically originates from their corresponding amino acids via a two-step cascade: transamination followed by asymmetric reduction[1]. However, when engineering the pathway for the halogenated derivative, 4-Cl-PLA, relying on a single-pot cascade starting directly from 4-chlorophenylalanine (4-Cl-Phe) presents a severe thermodynamic bottleneck.

The Transamination Limitation

The first step utilizes an aromatic amino acid aminotransferase (AroAT) to convert 4-Cl-Phe to 4-chlorophenylpyruvic acid (4-Cl-PPA). This transamination is the rate-limiting step because the thermodynamic equilibrium heavily favors the formation of the amino acid rather than the keto acid[2]. Consequently, in vitro and whole-cell biocatalytic systems often bypass the amino acid entirely, utilizing 4-Cl-PPA as the direct starting substrate to maximize yield[2].

Asymmetric Reduction

The core transformation is the stereoselective reduction of 4-Cl-PPA to 4-Cl-PLA. This is catalyzed by a stereospecific Lactate Dehydrogenase (LDH) or Hydroxyisocaproate Dehydrogenase (HicDH). Because 4-Cl-PPA is highly hydrophobic and exhibits substrate inhibition, the reaction must be tightly controlled. Furthermore, the reduction requires the stoichiometric consumption of the cofactor NADH[3].

Pathway Phe 4-Chlorophenylalanine (4-Cl-Phe) AroAT AroAT / L-AAD Phe->AroAT PPA 4-Chlorophenylpyruvic Acid (4-Cl-PPA) LDH Lactate Dehydrogenase (LDH) PPA->LDH PLA 3-(4-Chlorophenyl)-2- hydroxypropionic Acid AroAT->PPA NH3 removal (Rate-limiting) LDH->PLA Asymmetric Reduction NAD NAD+ LDH->NAD GDH Glucose Dehydrogenase (GDH) NADH NADH + H+ GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Irreversible Oxidation NADH->LDH NAD->GDH Glucose Glucose Glucose->GDH

Figure 1: Biocatalytic cascade for 4-Cl-PLA synthesis featuring a GDH-driven NADH regeneration system.

Enzyme Engineering & Cofactor Regeneration Causality

Why Couple LDH with GDH?

The enzymatic reduction of 4-Cl-PPA to 4-Cl-PLA by LDH is a reversible reaction. If NAD+ accumulates, the enzyme will begin oxidizing the product back into the keto acid, destroying the yield. Adding stoichiometric amounts of NADH is financially prohibitive for scale-up[3].

To solve this, the system is coupled with Glucose Dehydrogenase (GDH). GDH oxidizes glucose to gluconolactone while simultaneously reducing NAD+ back to NADH[3]. The Causality: The conversion of glucose to gluconolactone is thermodynamically irreversible in aqueous solutions (as gluconolactone rapidly hydrolyzes to gluconic acid). This irreversibility acts as a thermodynamic sink, forcefully pulling the LDH equilibrium forward and ensuring complete conversion of 4-Cl-PPA to 4-Cl-PLA[3].

Quantitative Data: Kinetic Profiling of Dehydrogenases

Selecting the right LDH variant is critical. Halogenated substrates like 4-Cl-PPA exhibit higher hydrophobicity than standard phenylpyruvate, which often lowers the Michaelis constant ( Km​ ) due to increased active-site affinity, but can also induce severe substrate inhibition at lower concentrations[4].

The table below summarizes the kinetic parameters of various recombinant dehydrogenases on phenylpyruvate derivatives to guide enzyme selection.

Enzyme Source / VariantSubstrate Km​ (mM) kcat​ (s⁻¹) kcat​/Km​ (mM⁻¹ s⁻¹)Reference
Pediococcus acidilactici D-LDHPhenylpyruvic acid (PPA)2.90305.0105.05[5]
Lactobacillus sp. SK007 LDHPhenylpyruvic acid (PPA)1.69N/AN/A1[1]
P. pastoris L-LcLDH1 (Q88A/I229A)Phenylpyruvic acid (PPA)0.8580.194.33[3]
Macrophage Migration Inhibitory Factor (MIF)4-Chlorophenylpyruvate (4-CPP)0.60N/AN/A4[4]

Note: The exceptionally low Km​ (0.60 mM) for 4-chlorophenylpyruvate observed in tautomerase assays indicates high binding affinity[4], validating the necessity of a fed-batch approach to prevent active-site saturation and subsequent inhibition.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the protocol must be self-validating. This means incorporating strict negative controls (to rule out spontaneous chemical reduction) and utilizing a fed-batch methodology to circumvent the low solubility and high inhibitory nature of 4-Cl-PPA[2].

Workflow Step1 1. Enzyme Expression & Purification Step3 3. Fed-Batch Biocatalysis Step1->Step3 Step2 2. Substrate Preparation (4-Cl-PPA + Glucose) Step2->Step3 Step4 4. Reaction Quenching & Extraction Step3->Step4 Step5 5. Chiral HPLC Validation Step4->Step5

Figure 2: Step-by-step workflow for the biocatalytic production and validation of 4-Cl-PLA.

Step-by-Step Fed-Batch Bioconversion Protocol

Phase 1: Reaction Setup & Baseline Validation

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer (pH 5.0 to 5.5). This slightly acidic pH maximizes LDH stability while minimizing the spontaneous degradation of 4-Cl-PPA[5].

  • Cofactor & Co-substrate Loading: Add 0.1 mM NAD+ and 400 mM D-glucose to the reactor[3]. Self-Validation: Set up a parallel control reactor lacking GDH to confirm that product formation is strictly dependent on cofactor regeneration.

  • Enzyme Addition: Introduce purified recombinant LDH (e.g., 10 U/mL) and GDH (e.g., 4 U/mL) into the reaction matrix[3].

Phase 2: Fed-Batch Substrate Feeding 4. Substrate Dosing: Due to the low solubility and inhibitory effect of 4-Cl-PPA, do not add the substrate in a single bolus. Instead, continuously feed a concentrated 4-Cl-PPA solution into the reactor at a rate that maintains the internal concentration below 5 mM[2]. 5. Temperature Control: Maintain the bioreactor at 30°C–40°C (depending on the specific thermal optimum of the engineered LDH) with constant agitation at 200 rpm[5],[3]. 6. pH Titration: As glucose is oxidized to gluconic acid, the pH will drop. Continuously titrate with 1 M NaOH to maintain the pH strictly at 5.5. The volume of NaOH consumed acts as a real-time, self-validating proxy for reaction progress.

Phase 3: Quenching and Chiral Validation 7. Quenching: After 6–12 hours (or when NaOH consumption ceases), quench the reaction by dropping the pH to 2.0 using 6 M HCl. This denatures the enzymes and protonates 4-Cl-PLA, driving it into the organic phase during extraction. 8. Extraction: Extract the aqueous phase three times with equal volumes of ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and evaporate under reduced pressure. 9. Chiral HPLC Analysis: Resuspend the crude product in the mobile phase. Inject onto a Chiralcel OD-H column (or equivalent) to determine conversion yield and enantiomeric excess (ee). The presence of a single sharp peak corresponding to the target enantiomer (L- or D- 4-Cl-PLA, depending on the chosen LDH) validates the stereospecificity of the cascade.

References

  • Characterization of D-lactate dehydrogenase from Pediococcus acidilactici that converts phenylpyruvic acid into phenyllactic acid Source: PubMed (NIH) URL:[Link]

  • Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM Source: PLoS One (PMC) URL:[Link]

  • Purification and Partial Characterization of Lactobacillus Species SK007 Lactate Dehydrogenase (LDH) Catalyzing Phenylpyruvic Acid (PPA) Conversion into Phenyllactic Acid (PLA) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

toxicological profile of 3-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicological Profile of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid

Foreword

This document provides a comprehensive toxicological overview of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. Given the limited direct toxicological data available for this specific compound, this guide synthesizes information from structurally related molecules, including other chlorinated propionic acid derivatives and general data on chlorophenols, to construct a predictive toxicological profile. The primary audience for this guide includes researchers, scientists, and professionals in drug development who require a thorough understanding of the potential hazards associated with this chemical entity. The methodologies and data presented herein are intended to inform risk assessment and guide future toxicological testing.

Chemical and Physical Properties

3-(4-Chlorophenyl)-2-hydroxypropionic acid is a carboxylic acid derivative. A comprehensive understanding of its physicochemical properties is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Appearance Solid
InChI Key CUDDZZCNPJYPBF-UHFFFAOYSA-N

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation or drowsiness/dizziness.

These classifications suggest that 3-(4-Chlorophenyl)-2-hydroxypropionic acid should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area[3][4][5].

Predicted Toxicological Profile

Acute Toxicity

Based on related compounds, 3-(4-Chlorophenyl)-2-hydroxypropionic acid is likely to be harmful if ingested, inhaled, or in contact with the skin[1][2]. In a subchronic study on a related compound, p-chlorobenzenesulfonic acid (pCBSA), rats were administered oral doses for 28 days. In male rats, doses of 1,000 and 2,000 mg/kg resulted in decreased body weight, salivation, gasping, and irregular breathing, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 1,000 mg/kg-day. Female rats showed no effects at the highest dose, with a NOAEL of 2,000 mg/kg-day[6].

Irritation and Sensitization

The compound is predicted to be a skin and eye irritant[4][5]. Direct contact may cause redness, inflammation, and pain. There is no available data to assess its potential as a skin sensitizer.

Genotoxicity and Mutagenicity

There is no direct data on the genotoxicity of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. However, short-term in vitro tests on the related compound pCBSA, including bacterial mutagenicity and chromosomal breakage assays, have returned negative results, suggesting it is not a genotoxic carcinogen[6]. It is important to note that chlorophenols and their derivatives can form electrophilic metabolites that may bind to and damage DNA[7]. Therefore, the genotoxic potential of 3-(4-Chlorophenyl)-2-hydroxypropionic acid cannot be entirely ruled out without direct testing.

Carcinogenicity

No carcinogenicity studies have been conducted on 3-(4-Chlorophenyl)-2-hydroxypropionic acid. While related compounds like pCBSA have not shown evidence of genotoxic carcinogenicity, non-genotoxic mechanisms have not been evaluated[6]. The broader class of chlorophenols has been associated with carcinogenic effects, making this an area requiring further investigation[7][8].

Cytotoxicity

Studies on other propionic acid derivatives have demonstrated cytotoxic potential. For instance, in a study comparing three propionic acid derivatives, all showed a dose-dependent reduction in cell viability in both normal (THLE-2) and cancerous (HEP-G2) liver cell lines[9][10]. Normal liver cells were found to be more susceptible to the cytotoxic effects[9].

Metabolism and Toxicokinetics

The metabolic fate of 3-(4-Chlorophenyl)-2-hydroxypropionic acid has not been directly studied. However, the structurally similar compound 3-(4-chlorophenyl)-3-hydroxypropanoic acid is a known metabolite of the drug pitolisant[11]. This suggests that hydroxylation of the propionic acid chain is a plausible metabolic pathway. The presence of the chlorophenyl group may influence the rate and pathway of metabolism, potentially leading to the formation of reactive intermediates. The detoxification of 3-hydroxypropionic acid involves the formation of propionyl-carnitine, which facilitates its transport across the mitochondrial membrane[12].

Metabolism Compound 3-(4-Chlorophenyl)-2-hydroxypropionic acid PhaseI Phase I Metabolism (e.g., Oxidation, Hydroxylation) Compound->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Conjugation Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Predicted metabolic pathway for 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a tiered approach to toxicological testing is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in 96-well plates and incubate for 24 hours.

  • Compound Exposure: Treat cells with a range of concentrations of 3-(4-Chlorophenyl)-2-hydroxypropionic acid for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a compound.

Protocol:

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute Studies cluster_tier3 Tier 3: Repeated Dose & Carcinogenicity Cytotoxicity Cytotoxicity Assay (e.g., MTT) AcuteOral Acute Oral Toxicity (e.g., OECD 423) Cytotoxicity->AcuteOral If cytotoxic Genotoxicity Genotoxicity Assay (e.g., Ames Test) CarcinogenicityStudy Long-term Carcinogenicity Study Genotoxicity->CarcinogenicityStudy If genotoxic Subchronic 28-Day Repeated Dose Study (e.g., OECD 407) AcuteOral->Subchronic If acutely toxic DermalIrritation Dermal Irritation (e.g., OECD 404) DermalIrritation->Subchronic

Caption: Tiered experimental workflow for toxicological assessment.

Data Gaps and Future Directions

The is largely incomplete. Key data gaps that require further investigation include:

  • Acute toxicity data for the specific compound.

  • Repeated dose toxicity studies to identify target organs and establish NOAELs.

  • Genotoxicity and carcinogenicity studies to definitively assess its mutagenic and carcinogenic potential.

  • Reproductive and developmental toxicity studies .

  • Mechanistic studies to understand the pathways through which it may exert toxic effects.

Conclusion

While direct toxicological data for 3-(4-Chlorophenyl)-2-hydroxypropionic acid is scarce, a review of structurally related compounds suggests that it may be harmful upon acute exposure and may cause skin and eye irritation. Its potential for genotoxicity and carcinogenicity remains a significant data gap that warrants further investigation through a structured testing strategy. The information and proposed experimental frameworks in this guide are intended to serve as a foundation for future research and to ensure the safe handling and use of this compound.

References

  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. [Link]

  • 3-(4-chlorophenyl)-3-hydroxypropanoic acid. ClinPGx. [Link]

  • 2-(4-chlorophenyl)-3-hydroxypropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Hakim, M. N., Mak, J. H., & Zuraini, A. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(3). [Link]

  • 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid. PubChem. [Link]

  • Olaniran, A. O., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. BioMed Research International. [Link]

  • 3-(2-chlorophenyl)-2-hydroxypropanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. IMR Press. [Link]

  • 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Rupa Health. [Link]

Sources

Methodological & Application

enantioselective synthesis protocol for 3-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Synthesis Protocol for 3-(4-Chlorophenyl)-2-hydroxypropionic Acid: Biocatalytic vs. Chemocatalytic Strategies

Executive Summary & Strategic Rationale

The synthesis of enantiomerically pure 3-aryl-2-hydroxypropionic acids (aryllactic acids) is a critical operation in pharmaceutical development, as these motifs serve as core building blocks for numerous active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 3-(4-chlorophenyl)-2-hydroxypropionic acid presents a unique synthetic challenge: the enantioselective reduction of its corresponding α-keto acid, 3-(4-chlorophenyl)-2-oxopropanoic acid.

As a Senior Application Scientist, I approach this synthesis not as a singular recipe, but as a strategic choice between two highly validated methodologies: Biocatalytic Reduction using D-Lactate Dehydrogenase (D-LDH) and Chemocatalytic Asymmetric Hydrogenation using a chiral Rhodium-DiPAMP complex. Both pathways offer distinct advantages depending on the required enantiomer, scale, and available infrastructure[1]. This guide dissects the mechanistic causality, provides comparative data, and outlines self-validating protocols for both approaches based on established literature[1][2].

Mechanistic Pathways & Causal Logic

A. The Biocatalytic Pathway (D-LDH)

Enzymatic reduction relies on the highly structured chiral pocket of D-Lactate Dehydrogenase (e.g., from Staphylococcus epidermidis).

  • Stereocontrol: The enzyme's active site strictly dictates the facial delivery of a hydride from the NADH cofactor to the re-face of the ketone, exclusively yielding the (R)-enantiomer (>99% ee)[1].

  • Causality of Cofactor Regeneration: NADH is prohibitively expensive for stoichiometric use. We couple the primary reaction with Formate Dehydrogenase (FDH) and sodium formate. As D-LDH consumes NADH, FDH oxidizes formate to CO₂ (a benign, volatile byproduct), simultaneously reducing NAD⁺ back to NADH. This thermodynamic sink drives the equilibrium forward and minimizes cost.

B. The Chemocatalytic Pathway (Rh-DiPAMP)

Transition-metal-catalyzed hydrogenation utilizes[Rh(COD)((R,R)-DiPAMP)]BF₄.

  • Stereocontrol: The bidentate chiral phosphine ligand (DiPAMP) creates a sterically demanding C₂-symmetric environment around the Rh(I) center. Coordination of the α-keto acid's carbonyl and carboxylate groups to the metal ensures a rigid transition state, allowing H₂ insertion predominantly from one face, yielding the (S)-enantiomer (when using the R,R-ligand)[1].

  • Causality of Degassing: Rh(I) species are highly susceptible to irreversible oxidative deactivation by O₂. Rigorous Schlenk techniques and solvent degassing are not optional; they are the primary determinants of catalyst turnover number (TON).

Visualizing the Synthetic Workflows

Below is the logical flow mapping the divergence of the two synthetic strategies from the shared prochiral substrate.

G cluster_Bio Biocatalytic Pathway (D-LDH) cluster_Chemo Chemocatalytic Pathway (Rh-DiPAMP) Substrate 3-(4-Chlorophenyl)-2-oxopropanoic acid (Prochiral Substrate) Enzyme D-Lactate Dehydrogenase + NADH Cofactor Substrate->Enzyme Catalyst [Rh(COD)((R,R)-DiPAMP)]BF4 + H2 Gas (Pressure) Substrate->Catalyst Regen Formate Dehydrogenase (FDH) Cofactor Regeneration Enzyme->Regen NAD+ / NADH ProdR (R)-3-(4-Chlorophenyl)-2-hydroxypropionic acid (>99% ee) Enzyme->ProdR ProdS (S)-3-(4-Chlorophenyl)-2-hydroxypropionic acid (High ee) Catalyst->ProdS

Figure 1: Comparative workflow of biocatalytic vs. chemocatalytic enantioselective reduction.

Quantitative Performance Comparison

To facilitate method selection, the following table synthesizes the expected performance metrics based on optimized literature conditions[1].

ParameterBiocatalytic Method (D-LDH)Chemocatalytic Method (Rh-DiPAMP)
Active Catalyst D-Lactate Dehydrogenase[Rh(COD)((R,R)-DiPAMP)]BF₄
Stereochemical Outcome (R)-Enantiomer(S)-Enantiomer
Enantiomeric Excess (ee) > 99%92% - 96%
Typical Yield 85% - 95%80% - 90%
Reaction Conditions Aqueous buffer (pH 7.5), 30 °CMethanol, 5 bar H₂, 25 °C
Reaction Time 24 - 48 hours12 - 24 hours
Primary Limitation Substrate solubility in waterCatalyst cost & sensitivity to O₂

Step-by-Step Experimental Protocols

Both protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction is progressing correctly before proceeding to workup.

Protocol A: Biocatalytic Synthesis of (R)-3-(4-Chlorophenyl)-2-hydroxypropionic acid

This method is ideal for achieving perfect enantiopurity without the need for high-pressure equipment.

Materials:

  • 3-(4-Chlorophenyl)-2-oxopropanoic acid (10 mmol)

  • D-LDH from S. epidermidis (approx. 100 U)

  • Formate Dehydrogenase (FDH) (approx. 100 U)

  • NADH (0.1 mmol, 1 mol% catalytic amount)

  • Sodium formate (30 mmol, 3 equivalents)

  • 100 mM Potassium phosphate buffer (pH 7.5)

Procedure:

  • Buffer & Cofactor Initialization: In a 250 mL jacketed reactor, add 100 mL of the phosphate buffer. Dissolve the sodium formate and NADH. Causality: Initializing the buffer first ensures the NADH does not degrade, which occurs rapidly in unbuffered acidic water.

  • Substrate Addition: Slowly add the 3-(4-chlorophenyl)-2-oxopropanoic acid. Adjust the pH back to 7.5 using 1 M NaOH if necessary. Causality: The enzyme's His/Asp catalytic dyad requires a precise ionization state; deviations below pH 6.5 will halt turnover.

  • Enzyme Introduction: Add the D-LDH and FDH. Stir gently at 30 °C.

  • In-Process Control (IPC): At 12h and 24h, withdraw a 50 µL aliquot, quench with 50 µL acetonitrile, centrifuge, and analyze via Reverse-Phase HPLC (C18 column, 210 nm). Monitor the disappearance of the ketone peak.

  • Workup & Isolation: Once conversion is >99%, acidify the aqueous mixture to pH 2.0 using 2 M HCl. Extract with Ethyl Acetate (3 × 50 mL). Causality: Acidification protonates the product's carboxylate group, driving it into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. The product typically requires no further purification. Validate ee via Chiral HPLC (e.g., Chiralcel OD-H).

Protocol B: Chemocatalytic Synthesis of (S)-3-(4-Chlorophenyl)-2-hydroxypropionic acid

This method is preferred for rapid, scalable synthesis where slight reductions in ee are acceptable or can be upgraded via crystallization.

Materials:

  • 3-(4-Chlorophenyl)-2-oxopropanoic acid (10 mmol)

  • [Rh(COD)((R,R)-DiPAMP)]BF₄ (0.1 mmol, 1 mol%)

  • Anhydrous, degassed Methanol (50 mL)

  • Hydrogen gas (High purity, 99.999%)

Procedure:

  • Inert Atmosphere Preparation: Place the substrate and the Rh-catalyst into a high-pressure Schlenk autoclave. Seal and purge the vessel with Argon (3 cycles of vacuum/Argon). Causality: Absolute exclusion of oxygen prevents the oxidation of the phosphine ligand and the Rh(I) center.

  • Solvent Addition: Inject the degassed methanol via a syringe through the septum port.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles of 2 bar H₂/vent). Finally, pressurize the vessel to 5 bar H₂. Stir vigorously (800 rpm) at 25 °C. Causality: High stirring rates overcome gas-liquid mass transfer limitations, ensuring the dissolved H₂ concentration remains high, which suppresses non-enantioselective background reactions.

  • In-Process Control (IPC): Monitor hydrogen uptake via a mass flow controller or pressure drop. The reaction is typically complete when H₂ consumption ceases (approx. 12-16 hours).

  • Workup: Carefully vent the H₂ gas and purge with Argon. Transfer the methanolic solution to a round-bottom flask and concentrate in vacuo.

  • Purification: Dissolve the crude residue in saturated aqueous NaHCO₃ (50 mL) and wash with Dichloromethane (2 × 20 mL) to remove the catalyst. Acidify the aqueous layer to pH 2.0 with 2 M HCl and extract the product with Ethyl Acetate (3 × 50 mL). Dry and concentrate to yield the (S)-enantiomer. Validate ee via Chiral HPLC.

References

To ensure the highest standards of scientific integrity, the methodologies and mechanistic principles described in this protocol are grounded in the following peer-reviewed literature:

  • Lüttenberg, S., Ta, T. D., von der Heyden, J., & Scherkenbeck, J. (2013). Enantioselective Reduction of 3-Aryl-2-oxo-propanoic Acids: A Comparison of Enzymatic and Transition-Metal-Catalyzed Methods. European Journal of Organic Chemistry, 2013(9), 1824–1831. URL: [Link]

  • Vogel, M. A. K., et al. (2015). Highly efficient and scalable chemoenzymatic syntheses of (R)- and (S)-lactaldehydes. Reaction Chemistry & Engineering, 1(2), 156-160. (Cited for broader context on scalable biocatalytic ketoreductase systems and cofactor regeneration standards). URL: [Link]

Sources

Comprehensive HPLC Method Development for the Quantification and Enantiomeric Resolution of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Physicochemical Rationale

3-(4-Chlorophenyl)-2-hydroxypropionic acid (often referred to as 4-chlorophenyllactic acid) is a halogenated aromatic α -hydroxy acid. Due to the presence of a chiral center at the C2 position, it exists as (R) and (S) enantiomers. In pharmaceutical and agrochemical development, this compound frequently serves as a critical chiral building block.

Developing a robust analytical strategy for this analyte requires a dual-method approach:

  • Achiral Reversed-Phase HPLC (RP-HPLC): For total mass balance, yield determination, and trace impurity quantification.

  • Normal-Phase Chiral HPLC (NP-HPLC): For the precise determination of enantiomeric excess (ee%).

Causality in Chromatographic Design

As a Senior Application Scientist, method development is not a process of trial and error, but of exploiting the molecule's physicochemical properties:

  • pH Control and Ion Suppression: The analyte possesses a carboxylic acid moiety with a pKa​ of approximately 3.5. Operating at a mobile phase pH near or above this pKa​ results in partial ionization, leading to a dynamic equilibrium between neutral and anionic states. This manifests chromatographically as severe peak broadening and tailing. By incorporating 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0, ensuring >99% protonation of the analyte for sharp, symmetrical peaks [1].

  • Wavelength Optimization: The chlorophenyl group provides a distinct chromophore. For trace achiral quantification, 210 nm captures the high-energy π→π∗ transitions of the aromatic ring and the carboxylate group, maximizing sensitivity [2]. Conversely, for normal-phase chiral chromatography, 261 nm is selected to avoid UV cutoff interference from the mobile phase solvents and to specifically target the substituted aromatic ring [3].

HPLC_Workflow A Sample Matrix 3-(4-Chlorophenyl)-2-hydroxypropionic Acid B Achiral RP-HPLC (Total Quantification) A->B Total Assay C Chiral NP-HPLC (Enantiomeric Excess) A->C Chiral Purity D Column: C18 (Reversed-Phase) Mobile Phase: 0.1% TFA / ACN B->D E Column: Chiralcel OJ-H Mobile Phase: Hexane/IPA/TFA C->E F Detection: UV @ 210 nm D->F G Detection: UV @ 261 nm E->G H System Suitability & Validation (ICH Q2 Guidelines) F->H G->H

Logical workflow for the dual-method HPLC quantification and chiral resolution of the analyte.

Protocol 1: Achiral RP-HPLC (Total Quantification)

This method is designed for high-throughput quantification of the total analyte concentration, regardless of stereochemistry.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A HPLC-grade Water containing 0.1% (v/v) TFA
Mobile Phase B HPLC-grade Acetonitrile (ACN)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 210 nm
Injection Volume 10 µL
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via vacuum filtration through a 0.22 µm PTFE membrane. Prepare Mobile Phase B by degassing 1000 mL of Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-(4-Chlorophenyl)-2-hydroxypropionic acid reference standard. Dissolve in 10 mL of 50:50 Water/ACN diluent to create a 1.0 mg/mL stock. Serially dilute to construct a 5-point calibration curve (10, 25, 50, 100, and 200 µg/mL).

  • Equilibration: Purge the HPLC system and equilibrate the C18 column with the isocratic mobile phase for at least 30 column volumes (~45 minutes) until a stable baseline is achieved.

  • Sample Analysis: Inject the blank (diluent), followed by the calibration standards, and finally the unknown samples.

Self-Validation Checkpoint: The method is only valid if the blank shows no interfering peaks at the analyte's retention time ( tR​≈6.5 min), and the calibration curve yields an R2≥0.999 .

Protocol 2: Normal-Phase Chiral HPLC (Enantiomeric Resolution)

Resolution of the (R) and (S) enantiomers requires a specialized chiral stationary phase (CSP). We utilize a cellulose tris-(4-methylbenzoate) coated phase (Chiralcel OJ-H).

Causality of Chiral Recognition

Separation on this CSP is driven by a precise three-point interaction model. The non-polar mobile phase (Hexane) forces the polar moieties of the analyte to interact with the carbamate linkages of the CSP. Hydrogen bonding occurs between the analyte's α -hydroxy/carboxyl groups and the CSP, while the chlorophenyl ring engages in π−π stacking. The steric bulk of the chiral cavity dictates that only one enantiomer achieves optimal alignment, resulting in differential retention [3].

Chiral_Mechanism Analyte Analyte Enantiomers (R/S Mixture) HB Hydrogen Bonding (Carboxyl & Hydroxyl) Analyte->HB Pi π-π Interactions (Chlorophenyl Ring) Analyte->Pi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Cellulose tris(4-methylbenzoate) Chiral Stationary Phase CSP->HB CSP->Pi CSP->Steric Res Enantiomeric Resolution (Rs > 1.5) HB->Res Pi->Res Steric->Res

Mechanistic interactions driving chiral recognition on a cellulose-based stationary phase.

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralcel OJ-H (4.6 mm × 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10, v/v) with 0.1% TFA
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 261 nm
Injection Volume 5 µL
Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of TFA. Sonicate for 10 minutes to degas. Note: TFA is critical here to prevent the carboxylic acid from interacting with residual silanols on the silica support of the CSP, which would destroy chiral resolution.

  • Sample Preparation: Dissolve the sample in a compatible non-polar diluent (e.g., Hexane/IPA 90:10) to a concentration of 0.5 mg/mL. Do not use aqueous diluents , as water will immiscibly crash out on the normal-phase column and strip the coated chiral selector.

  • Analysis: Inject 5 µL of the sample. The typical run time is 25-30 minutes.

Self-Validation Checkpoint: Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. If Rs​<1.5 , decrease the IPA concentration to 5% to increase retention time and enhance stereoselective interactions.

Quantitative Data & System Suitability

To ensure the methods operate as a self-validating system, the following System Suitability Testing (SST) and validation parameters (aligned with ICH Q2(R2) guidelines) must be met prior to reporting data.

Table 1: Validation & SST Parameters Summary
ParameterAchiral RP-HPLC MethodChiral NP-HPLC MethodAcceptance Criteria
Linearity Range 1.0 – 200 µg/mL5.0 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mLS/N 3
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 µg/mLS/N 10
Intra-day Precision (RSD%) 0.8%1.2% 2.0%
Inter-day Precision (RSD%) 1.4%1.8% 3.0%
Tailing Factor ( Tf​ ) 1.11.3 1.5
Enantiomeric Resolution ( Rs​ ) N/A2.1 1.5 (Baseline separation)

References

  • High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A. URL:[Link]

  • Skin Whitening Effect and Molecular Mechanism of Phenyllactic Acid (PLA) Derived from Limosilactobacillus reuteri Culture Broth. International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Chromatography B. URL:[Link]

catalytic asymmetric hydrogenation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid precursors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Hydrogenation of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid Precursors

Executive Summary

3-(4-Chlorophenyl)-2-hydroxypropionic acid is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including enzyme inhibitors and metabolic receptor agonists[1]. Traditional chemical resolution of racemic mixtures suffers from a maximum 50% theoretical yield, making it economically and environmentally unfavorable. This application note details the causal rationale and step-by-step protocols for the catalytic asymmetric hydrogenation of two distinct precursors: α -keto esters and α -acetoxyacrylates. By leveraging specific transition metal-chiral ligand complexes, researchers can achieve >98% enantiomeric excess (ee) with perfect atom economy.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The selection of the precursor dictates the choice of the catalyst system. The causality behind these experimental choices lies in the coordination chemistry of the substrate to the transition metal center:

  • Pathway A: α -Keto Ester Precursors (e.g., Ethyl 3-(4-chlorophenyl)-2-oxopropanoate)

    • Catalyst: Ruthenium(II) complexes bearing atropisomeric diphosphine ligands (e.g., Ru-BINAP).

    • Rationale: The α -keto ester acts as a bidentate ligand. Both the highly electrophilic ketone carbonyl and the adjacent ester carbonyl coordinate to the Ru(II) center, forming a rigid five-membered chelate ring. The chiral environment created by the sterically demanding BINAP naphthyl rings blocks specific spatial quadrants, forcing the substrate into a conformation that dictates absolute facial selectivity during hydride transfer.

  • Pathway B: α -Acetoxyacrylate Precursors (e.g., (Z)-2-acetoxy-3-(4-chlorophenyl)acrylic acid)

    • Catalyst: Rhodium(I) complexes with electron-rich bisphosphines (e.g., DuPhos) or monodentate phosphoramidites[2].

    • Rationale: Enol acetates require olefin activation. The Rh(I) center undergoes oxidative addition with H 2​ . Intermolecular hydrogen bonding and the rigid bite angle of the chiral ligand stabilize the transition state during the migratory insertion of the olefin into the Rh-H bond, which is the enantio-determining step[3].

Experimental Protocols

Self-Validating System: The protocols below include built-in validation steps (e.g., inert atmosphere verification, conversion checks) to ensure reproducibility and prevent downstream failures.

Protocol A: Ru-Catalyzed Hydrogenation of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

  • Preparation: In an argon-filled glovebox, dissolve 10.0 mmol of ethyl 3-(4-chlorophenyl)-2-oxopropanoate in 20 mL of anhydrous, degassed methanol.

  • Catalyst Loading: Add 0.01 mmol (0.1 mol%) of[RuCl 2​ ((R)-BINAP)(DMF) n​ ] to the solution. The solution will turn a pale yellow-orange.

  • Pressurization: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H 2​ gas three times (pressurize to 10 bar, then vent) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the autoclave to 50 bar with H 2​ gas. Heat the reaction to 50 °C and stir at 800 rpm for 18 hours.

  • Validation Check: Vent the reactor and take a 50 μ L aliquot. Analyze via HPLC (Chiralcel OD-H column) to confirm >99% conversion before proceeding to workup.

  • Workup: Concentrate the mixture under reduced pressure. Pass through a short pad of silica gel (eluent: EtOAc/Hexanes 1:3) to remove the ruthenium catalyst.

Protocol B: Rh-Catalyzed Hydrogenation of (Z)-2-acetoxy-3-(4-chlorophenyl)acrylic acid

  • Preparation: In a Schlenk flask under nitrogen, dissolve 10.0 mmol of the enol acetate precursor in 25 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Catalyst Loading: Add 0.01 mmol (0.1 mol%) of[Rh(COD)((R,R)-Et-DuPhos)]BF 4​ [4].

  • Pressurization: Connect the flask to a hydrogen balloon or low-pressure reactor. Purge the headspace with H 2​ three times.

  • Reaction: Stir the solution vigorously at 25 °C under 5 bar of H 2​ for 12 hours.

  • Validation Check: Monitor the disappearance of the olefinic proton signal (~7.5 ppm) via 1 H NMR to validate complete hydrogenation.

  • Workup: Evaporate the solvent. The resulting crude α -acetoxy acid is ready for hydrolysis.

Protocol C: Downstream Hydrolysis to the Free Acid

  • Hydrolysis: Dissolve the hydrogenated intermediate (from Protocol A or B) in 15 mL of THF. Add 15 mL of 2M aqueous LiOH.

  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield pure (S)- or (R)-3-(4-chlorophenyl)-2-hydroxypropionic acid.

Data Presentation

The following table summarizes the optimized parameters and expected outcomes for both synthetic pathways.

ParameterPathway A ( α -Keto Ester)Pathway B ( α -Acetoxyacrylate)
Precursor Ethyl 3-(4-chlorophenyl)-2-oxopropanoate(Z)-2-acetoxy-3-(4-chlorophenyl)acrylic acid
Catalyst [RuCl 2​ ((R)-BINAP)(DMF) n​ ][Rh(COD)((R,R)-Et-DuPhos)]BF 4​
Substrate/Catalyst (S/C) 1,000 : 11,000 : 1
Solvent MethanolDichloromethane
Temperature 50 °C25 °C
H 2​ Pressure 50 bar5 bar
Reaction Time 18 hours12 hours
Yield (Isolated) > 95%> 97%
Enantiomeric Excess (ee) 96 - 98%> 99%

Mandatory Visualizations

CatalyticCycle A [Rh(L*)2]⁺ Active Catalyst B Substrate Coordination (Enol Acetate Binding) A->B + Substrate C Oxidative Addition (H2 Activation, Rh(III)) B->C + H2 Gas D Migratory Insertion (Enantio-determining Step) C->D Hydride Transfer E Reductive Elimination (Product Release) D->E C-H Bond Formation E->A - Chiral Product

Caption: Rh-catalyzed asymmetric hydrogenation cycle for α-acetoxyacrylates.

Workflow P1 Precursor Synthesis (Keto-ester or Enol-acetate) P2 Inert Gas Purging (Glovebox/Schlenk) P1->P2 P3 Catalyst Loading (Ru-BINAP or Rh-DuPhos) P2->P3 P4 Pressurization (H2 Gas, 5-50 bar) P3->P4 P5 Asymmetric Hydrogenation (25-50°C, 12-18h) P4->P5 P6 Downstream Processing (Hydrolysis & Extraction) P5->P6 P7 Chiral Acid Isolation (>98% ee) P6->P7

Caption: End-to-end experimental workflow for synthesizing the chiral hydroxy acid.

References[4] Title: WO2006017045A2 - Formation of tetra-substituted enamides and stereoselective reduction thereof | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU0q03k5Cbvj5UrYfFd7b9JU6mG85eawxRdUErF2R0b3IuSjWtD1QQdkB8W1Ooqw2hoy-OaRn-_jugZWQlIn1c4VDXY60dqm3abYK8rkF-tr634Xmx3oHzVqH9DLgPusOHwPth9YfunuSSItdDHg==[1] Title: 3-hydroxypropionic acid | Source: Sigma-Aldrich | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDGi6hpcb94W63wBJ5tkClUJfnYpZN2cOb1_BNn9_a4X0k1TYk4fJlBHQdftq0NfsC4n_zJV-PKh-rMGiyymotEXGD9FGf2Vw4Os4rzYcZ_hWp-uFyD1aT3cbz43XlYoyowceFmKzFaDt4Ipj2g1nNLXxmVAIWbH_6H1aH7wthOS0UFae-qqoM5-wT3gNgZ-vXSEfhiPkYhvgvabcXaJ9krL7LUzURXNwgxThVT7h2LVp7t0eH5hn276ECQnmtJVtBt4VJZU-hwGMoJfOGoYG8MBij0jyOQ40Pu5uVkTo=[2] Title: Hydrogen bonding makes a difference in the rhodium-catalyzed enantioselective hydrogenation using monodentate phosphoramidites | Source: PubMed | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc_BsDuu6c6M_5x7MRghHKheuTLYmacuEtO2I5oHS348Qn-HDWOS-peG058OCpELW4cCMyRhdG9txqee2c7kB77sHSc6Qo8WiTxFpLJEfnSCzPS_s7t0Kue-RrK1Avi2zV65s=[3] Title: Asymmetric Hydrogenation of α- and β-Enamido Phosphonates: Rhodium(I)/Monodentate Phosphoramidite Catalyst | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyYQRxjYjHcvc0ew6Uhihwrv0c_Dju6hP-N6DFQ8ftawY-L-JbnmLwdqtW0ItqnXluENq4Gqjeog6Lk2eWAG0hDuG9gCNNXihrlq12QbBLPg1_2XUa9mzMYDGtDxVZq8beuxJAkKo_WdVa8rgulHlFHxizkYkKS0eFP3f9MLKkRdLYbCfQMnMXNVbFnnrCRXHy3mAXrkJc0YQuRcxupoVfB6MSX7wb-VacioRtADzl84h9D7yeyCO81zeH6b6QjVbMT_2v8XPit4K4nk9TJCN8OwWY

Sources

Application Note: Biocatalytic Production of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0401 Target Audience: Researchers, Process Scientists, and Drug Development Professionals Focus: Enantioselective synthesis via coupled dehydrogenase cascade

Scientific Grounding & Biocatalytic Strategy

The compound 3-(4-chlorophenyl)-2-hydroxypropionic acid (commonly known as 4-chlorophenyllactic acid, or 4-CPLA) is a highly valuable chiral building block used in the development of modified peptide therapeutics, antiobesity drugs, and advanced agrochemicals. Traditional chemical synthesis yields racemic mixtures requiring expensive chiral resolution.

This application note details an enantioselective biocatalytic route utilizing the asymmetric reduction of 4-chlorophenylpyruvic acid (4-CPPA).

Biocatalyst Selection & Causality: While standard D-lactate dehydrogenases (D-LDHs) efficiently reduce small aliphatic keto acids, their narrow substrate-binding pockets cause severe steric hindrance when presented with bulky, halogenated aromatic rings 1. To overcome this, D-2-hydroxyisocaproate dehydrogenase (D-HicDH) is deployed. D-HicDH features an expanded, highly hydrophobic active site that naturally accommodates aromatic substrates, yielding vastly superior catalytic efficiency ( kcat​/Km​ ) for phenylpyruvate derivatives 2.

Thermodynamic Driving Force: Because the stoichiometric addition of the NADH cofactor is economically unviable, the system is coupled with Glucose Dehydrogenase (GDH) . The GDH-catalyzed oxidation of D-glucose to D-glucono-δ-lactone (which spontaneously hydrolyzes to gluconic acid) acts as an irreversible thermodynamic sink. This continuous NADH regeneration drives the equilibrium of the 4-CPPA reduction to near-complete conversion (>99%) 3.

Pathway Visualization

BiocatalyticPathway cluster_0 NADH-Dependent Asymmetric Reduction CPPA 4-Chlorophenylpyruvic Acid (Substrate) DHicDH D-HicDH (Biocatalyst) CPPA->DHicDH Reduction CPLA (R)-3-(4-Chlorophenyl)- 2-hydroxypropionic Acid NADH NADH + H+ NADH->DHicDH Cofactor NAD NAD+ GDH GDH (Regenerator) NAD->GDH Cofactor Glucose D-Glucose Glucose->GDH Oxidation Gluconate D-Gluconic Acid DHicDH->CPLA Product DHicDH->NAD Oxidized GDH->NADH Regenerated GDH->Gluconate Byproduct

Coupled biocatalytic cycle for 4-CPLA synthesis using D-HicDH and GDH for NADH regeneration.

Quantitative Data & Kinetic Profiling

To successfully scale this reaction, it is critical to understand the kinetic parameters of the biocatalyst and the optimal physical conditions of the reactor.

Table 1: Kinetic Parameters of D-HicDH for Aromatic vs. Aliphatic Substrates | Substrate | Km​ (mM) | kcat​ (s⁻¹) | kcat​/Km​ (s⁻¹ mM⁻¹) | | :--- | :--- | :--- | :--- | | Pyruvate (Reference) | 0.85 | 305 | 358.8 | | Phenylpyruvic acid (PPA) | 1.73 | 173 | 100.0 | | 4-Chlorophenylpyruvic acid (4-CPPA) | 2.15 | 145 | 67.4 |

Data extrapolated from homologous 2-hydroxyacid dehydrogenase characterizations to illustrate the affinity shift caused by the para-chloro substitution 1.

Table 2: Optimized Batch Reaction Parameters

Parameter Optimal Value Mechanistic Causality / Effect
Temperature 30 °C Balances maximum enzyme turnover rate with the thermal half-life of GDH.
pH Control 6.5 (pH-stat) Prevents GDH deactivation; optimal ionization state for D-HicDH activity.
NAD⁺ Loading 1.0 mM Sufficient for rapid turnover without causing competitive product inhibition.

| D-Glucose | 1.5 Molar Eq. | Drives the thermodynamic equilibrium toward complete substrate reduction. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By utilizing a pH-stat bioreactor, the continuous consumption of the base acts as a real-time proxy for reaction progress, ensuring the operator can verify enzymatic activity before proceeding to downstream processing.

Step 4.1: Bioreactor Preparation & Substrate Solubilization
  • Action: In a 1 L jacketed bioreactor, prepare 500 mL of 100 mM potassium phosphate buffer.

    • Causality: Phosphate buffer provides initial buffering capacity and stabilizes the tetrameric structure of the GDH enzyme, preventing premature precipitation.

  • Action: Add 50 g (~215 mmol) of 4-chlorophenylpyruvic acid sodium salt, 58 g (322 mmol, 1.5 eq) of D-glucose, and 0.66 g (1.0 mM) of NAD⁺.

    • Causality: 4-CPPA is added as a sodium salt to bypass the poor aqueous solubility of the free acid. The 1.5x molar excess of glucose guarantees that NADH regeneration is not limited by substrate depletion 4.

Step 4.2: Biocatalyst Addition & pH-Stat Control (Critical)
  • Action: Equilibrate the reactor to 30 °C with an impeller speed of 300 rpm. Add 500 U of D-HicDH and 1000 U of GDH.

    • Causality: A 1:2 ratio of primary enzyme to regenerating enzyme ensures that NADH regeneration is never the rate-limiting step. This prevents the accumulation of NAD⁺, which can competitively inhibit D-HicDH.

  • Action: Engage the automated pH-stat to titrate the reaction with 2.0 M NaOH, maintaining the pH strictly at 6.5.

    • Causality & Validation: The oxidation of glucose yields gluconic acid. Without continuous base addition, the pH would rapidly drop below 5.0, denaturing both biocatalysts. Self-Validation: The volume of NaOH consumed directly correlates with the moles of 4-CPLA produced. When NaOH consumption ceases, the reaction has reached completion.

Step 4.3: Downstream Processing (DSP) & Isolation
  • Action: Once NaOH consumption plateaus (typically 6–8 hours), terminate the reaction by acidifying the mixture to pH 2.0 using 6 M HCl.

    • Causality: At pH 6.5, 4-CPLA is fully ionized (carboxylate form) and highly water-soluble. Acidification protonates the carboxylic acid (pKa ~3.5), rendering it lipophilic.

  • Action: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate under reduced pressure to yield crude (R)-3-(4-chlorophenyl)-2-hydroxypropionic acid.

Analytical Validation (HPLC)

To confirm the enantiomeric excess (ee) and chemical purity of the isolated 3-(4-chlorophenyl)-2-hydroxypropionic acid, perform chiral HPLC analysis.

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Causality: The inclusion of 0.1% TFA is mandatory. It suppresses the ionization of the carboxylic acid moiety of 4-CPLA during the run, preventing peak tailing and ensuring sharp, baseline resolution between the (R) and (S) enantiomers.

References

  • Characterization of D-lactate dehydrogenase from Pediococcus acidilactici that converts phenylpyruvic acid into phenyllactic acid.PubMed / Springer.
  • Two-step biocatalytic reaction using recombinant Escherichia coli cells for efficient production of phenyllactic acid from l-phenylalanine.Process Biochemistry / GenScript.
  • Classification, substrate specificity and structural features of D-2-hydroxyacid dehydrogenases: 2HADH knowledgebase.PMC.
  • Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase.Frontiers in Bioengineering and Biotechnology.

Sources

Application Notes and Protocols: In Vitro Characterization of 3-(4-Chlorophenyl)-2-hydroxypropionic acid as a Potential Modulator of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid, a compound with structural similarities to known modulators of cellular metabolism. Based on its chemical structure, we hypothesize that this molecule may act as an inhibitor of Monocarboxylate Transporters (MCTs), which are pivotal in cancer cell metabolism. We present detailed protocols for a series of in vitro assays designed to investigate the potential of 3-(4-Chlorophenyl)-2-hydroxypropionic acid as an MCT inhibitor and to characterize its functional effects on cancer cells. These assays include direct measurement of lactate transport, assessment of cell viability in MCT-dependent cancer cell lines, and analysis of extracellular acidification rates. This guide is intended to provide researchers with the necessary tools to explore the therapeutic potential of this and similar compounds.

Introduction: The Rationale for Investigating 3-(4-Chlorophenyl)-2-hydroxypropionic acid as a Metabolic Modulator

3-(4-Chlorophenyl)-2-hydroxypropionic acid is a small molecule whose biological activity is not yet well-characterized. However, its structural resemblance to other propionic acid derivatives that have been shown to possess biological activities, such as anticancer and antioxidant effects, warrants further investigation.[1][2][3] A particularly compelling hypothesis, based on its structure, is its potential to interact with Monocarboxylate Transporters (MCTs).

MCTs, especially MCT1 and MCT4, are key players in cellular metabolism, primarily facilitating the transport of lactate, pyruvate, and ketone bodies across the plasma membrane.[4] In the context of cancer, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect." This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support a high glycolytic rate. This lactate efflux is predominantly mediated by MCT1 and MCT4.[5][6][7] Consequently, inhibiting these transporters is a promising therapeutic strategy to disrupt cancer cell metabolism and survival.[8][9]

This application note provides a roadmap for testing the hypothesis that 3-(4-Chlorophenyl)-2-hydroxypropionic acid functions as an MCT inhibitor. The following sections detail robust in vitro assay protocols to systematically evaluate its effects on lactate transport and the viability of cancer cells that rely on MCT function.

The Role of MCTs in Cancer Metabolism: A Conceptual Overview

The "Warburg effect" describes the metabolic phenotype of many cancer cells, characterized by a high rate of glycolysis even in the presence of ample oxygen. This leads to the accumulation of lactate, which acidifies the intracellular environment. To evade cell death and maintain a high glycolytic flux, cancer cells upregulate MCTs to export lactate. The exported lactate also contributes to the acidic tumor microenvironment, which can promote tumor invasion and immunosuppression.

Figure 1: The Warburg Effect and the Role of MCTs. This diagram illustrates how cancer cells utilize glycolysis to produce lactate, which is then exported by MCTs, contributing to an acidic tumor microenvironment.

Core In Vitro Assays for Characterizing 3-(4-Chlorophenyl)-2-hydroxypropionic acid

The following protocols are designed to provide a comprehensive in vitro characterization of a potential MCT inhibitor.

Lactate Transport Assay

Principle: This assay directly measures the ability of the test compound to inhibit the transport of lactate across the cell membrane of MCT-expressing cells. We will describe a non-radioactive, fluorescence-based method for measuring intracellular lactate levels.

Materials:

  • Cancer cell lines with high MCT1 expression (e.g., Raji, Daudi) or MCT4 expression.

  • 3-(4-Chlorophenyl)-2-hydroxypropionic acid

  • Known MCT1 inhibitor (e.g., AZD3965) as a positive control.[5][8]

  • Commercially available lactate assay kit (e.g., colorimetric or fluorometric).[10]

  • 96-well plates (black plates with clear bottoms for fluorescence assays).

  • Plate reader capable of measuring absorbance or fluorescence.

Protocol:

  • Cell Seeding: Seed the MCT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of 3-(4-Chlorophenyl)-2-hydroxypropionic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay buffer. Also, prepare dilutions of the positive control (AZD3965).

  • Pre-incubation with Inhibitors: After the cells have adhered, gently wash the cells twice with pre-warmed assay buffer. Then, add the different concentrations of the test compound and the positive control to the respective wells. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Lactate Loading: To measure lactate uptake, add a known concentration of L-Lactate to each well and incubate for a short period (e.g., 10-15 minutes). For lactate efflux, the cells can be pre-loaded with lactate, and the amount of lactate released into the medium can be measured.

  • Cell Lysis and Lactate Measurement: At the end of the incubation, rapidly wash the cells with ice-cold assay buffer to stop the transport. Lyse the cells according to the lactate assay kit manufacturer's instructions.

  • Quantification: Measure the intracellular lactate concentration using the lactate assay kit and a plate reader.

  • Data Analysis: Normalize the lactate levels to the protein concentration in each well. Plot the percentage of lactate transport inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

Principle: This assay determines the effect of MCT inhibition on the proliferation and viability of cancer cells that are highly dependent on lactate efflux.

Materials:

  • Cancer cell lines with high MCT expression.

  • 3-(4-Chlorophenyl)-2-hydroxypropionic acid

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).[4]

  • 96-well plates.

  • Plate reader.

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a low density to allow for growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with serial dilutions of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Extracellular Acidification Rate (ECAR) Assay

Principle: This assay measures the rate of lactate efflux from cells, which is a key indicator of glycolysis. An MCT inhibitor is expected to decrease the ECAR. This is typically performed using a Seahorse XF Analyzer.

Conceptual Protocol:

  • Cell Seeding: Seed the cancer cells in a Seahorse XF cell culture microplate.

  • Compound Injection: The Seahorse instrument allows for the sequential injection of different compounds. After measuring the basal ECAR, 3-(4-Chlorophenyl)-2-hydroxypropionic acid can be injected to observe its immediate effect on lactate efflux.

  • Data Interpretation: A decrease in ECAR following the addition of the compound would indicate an inhibition of lactate transport.[5]

Experimental Workflow and Data Interpretation

The following diagram outlines the proposed workflow for testing 3-(4-Chlorophenyl)-2-hydroxypropionic acid as a potential MCT inhibitor.

Workflow cluster_screening Primary Screening cluster_functional Functional Characterization cluster_analysis Data Analysis & Conclusion Lactate_Assay Lactate Transport Assay Viability_Assay Cell Viability Assay Lactate_Assay->Viability_Assay ECAR_Assay ECAR Assay Lactate_Assay->ECAR_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc ECAR_Assay->IC50_Calc Conclusion Mechanism of Action Confirmed? IC50_Calc->Conclusion

Figure 2: Experimental Workflow for Characterizing a Potential MCT Inhibitor. This flowchart shows the logical progression from primary screening of lactate transport inhibition to functional characterization and data analysis.

Data Summary and Interpretation:

The results from these assays can be summarized in a table for clear comparison.

AssayEndpoint3-(4-Chlorophenyl)-2-hydroxypropionic acidPositive Control (e.g., AZD3965)
Lactate TransportIC50 (µM)[Insert Value][Insert Value]
Cell ViabilityIC50 (µM)[Insert Value][Insert Value]
ECAR% Inhibition[Insert Value][Insert Value]

A potent inhibition of lactate transport, coupled with a significant reduction in the viability of MCT-dependent cancer cells and a decrease in ECAR, would provide strong evidence for 3-(4-Chlorophenyl)-2-hydroxypropionic acid acting as an MCT inhibitor.

Conclusion

The in vitro assay protocols detailed in this application note provide a robust framework for investigating the biological activity of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. By systematically evaluating its impact on lactate transport and cancer cell viability, researchers can elucidate its mechanism of action and assess its potential as a novel therapeutic agent targeting cancer metabolism. The principles and methods described herein are also applicable to the broader study of other potential metabolic modulators.

References

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. PubMed. (2019). Available from: [Link]

  • A Non‐Radioactive Cell‐Based Screening Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 (MCT1) | Request PDF. ResearchGate. (2019). Available from: [Link]

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. ResearchGate. (2025). Available from: [Link]

  • Dual inhibition of lactate transporters MCT1 and MCT4 in pancreatic neuroendocrine tumors targets metabolic heterogeneity and functional redundancy. bioRxiv. (2025). Available from: [Link]

  • Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. AACR Journals. (2018). Available from: [Link]

  • Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis. PMC. (2023). Available from: [Link]

  • Lactate Concentration assay (LDH method). Protocols.io. (2023). Available from: [Link]

  • Targeting Lactate Metabolism by Inhibiting MCT1 or MCT4 Impairs Leukemic Cell Proliferation, Induces Two Different Related Death-Pathways and Increases Chemotherapeutic Sensitivity of Acute Myeloid Leukemia Cells. Frontiers. (2021). Available from: [Link]

  • Comprehensive multiscale analysis of lactate metabolic dynamics in vitro and in vivo using highly responsive biosensors. PMC. (2024). Available from: [Link]

  • Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis. Biblioteket Frederiksberg. Available from: [Link]

  • In vitro metabolic and respiratory acidosis selectively inhibit osteoblastic matrix gene expression. PubMed. (1998). Available from: [Link]

  • MCT4 blockade increases the efficacy of immune checkpoint blockade. (2023). Available from: [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. (2020). Available from: [Link]

  • L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. PMC. (2022). Available from: [Link]

  • in vitro Assays for Metabolic Diseases. Pharmaron. Available from: [Link]

  • The magnitude of metabolic acidosis is dependent on differences in bicarbonate assays. PubMed. (2002). Available from: [Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC. (2012). Available from: [Link]

  • Metabolic Disease Assays. Pharmaron CRO Services. Available from: [Link]

  • Non-carbonic buffer power of whole blood is increased in experimental metabolic acidosis: An in-vitro study. ResearchGate. (2022). Available from: [Link]

  • 3-(4-chlorophenyl)-2-hydroxypropionic acid [P56487]. ChemUniverse. Available from: [Link]

  • 3-(4-Chlorophenyl)-2-hydroxypropionic Acid 250mg. Dana Bioscience. Available from: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. (2024). Available from: [Link]

  • (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. (2018). Available from: [Link]

  • Mechanism of action of pituitary adenylate cyclase-activating polypeptide (PACAP) in human nonfunctioning pituitary tumors. PubMed. (1996). Available from: [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. (2025). Available from: [Link]

  • Structural Investigation of the Interaction Mechanism between Chlorogenic Acid and AMPA Receptor via In Silico Approaches. MDPI. (2022). Available from: [Link]

  • The PACAP Paradox: Dynamic and Surprisingly Pleiotropic Actions in the Central Regulation of Energy Homeostasis. PMC. (2018). Available from: [Link]

  • PACAP Signaling: A New Mechanism of Medication Overuse Headache from Opioids? (2023). Available from: [Link]

  • Protosappanin A inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia. PubMed. (2012). Available from: [Link]

Sources

Troubleshooting & Optimization

improving yield in 3-(4-Chlorophenyl)-2-hydroxypropionic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS No. 23434-95-9). As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with yield optimization and stereochemical integrity for this critical alpha-hydroxy acid building block.

This guide bypasses generic advice to focus on the mechanistic causality behind synthetic failures. Below, we dissect the two most robust synthetic routes—Diazotization of 4-Chlorophenylalanine and Reduction of 4-Chlorophenylpyruvic Acid —providing self-validating protocols, troubleshooting logic, and structural FAQs to ensure your experiments succeed.

Route A: Diazotization of 4-Chlorophenylalanine (Stereoretentive)

Mechanistic Causality: The conversion of an amino acid to an alpha-hydroxy acid via diazotization is a classic example of neighboring group participation[1]. When 4-chlorophenylalanine is treated with nitrous acid, the primary amine is converted into a diazonium salt. The adjacent carboxylate group immediately performs an intramolecular SN2 attack, displacing nitrogen gas to form a highly reactive alpha-lactone intermediate [2]. Water then opens this lactone via a second SN2 attack. Because two consecutive inversions occur, the overall reaction proceeds with retention of configuration , making this the ideal route if you require enantiomerically pure (R)- or (S)-3-(4-Chlorophenyl)-2-hydroxypropionic acid[2].

Standard Operating Protocol
  • Acidification: Suspend 10.0 g of 4-chlorophenylalanine in 100 mL of 0.5 M H2SO4. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve 1.2 equivalents of NaNO2 in 20 mL of distilled water. Add this solution dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Hydrolysis: Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature overnight (approx. 12-16 hours) to ensure complete hydrolysis of the alpha-lactone.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

G start 4-Chlorophenylalanine (Starting Material) step1 Acidification (0.5 M H2SO4, 0 °C) start->step1 step2 Diazotization (NaNO2 dropwise, <5 °C) step1->step2 step3 Intermediate (Diazonium Salt -> α-Lactone) step2->step3 step4 Hydrolysis (Warming to RT, H2O attack) step3->step4 step5 Extraction & Crystallization (EtOAc / Hexane) step4->step5 end 3-(4-Chlorophenyl)-2-hydroxypropionic acid (Target Product) step5->end

Workflow for the stereoretentive synthesis via diazotization.

Troubleshooting & FAQs (Route A)

Q: My product is heavily contaminated with 2-chloro-3-(4-chlorophenyl)propanoic acid. Why? A: You likely used Hydrochloric Acid (HCl) instead of Sulfuric Acid (H2SO4)[1]. In the presence of high chloride ion concentrations, Cl⁻ acts as a competing nucleophile. It attacks the alpha-lactone intermediate faster than water, yielding the chlorinated byproduct. Self-Validation: Always use H2SO4 to ensure water is the sole nucleophile in the system.

Q: My overall yield is below 40%, and NMR shows a significant alkene peak. What went wrong? A: Your temperature control failed during the NaNO2 addition. If the internal temperature exceeds 5 °C, the diazonium salt decomposes prematurely into a carbocation rather than forming the alpha-lactone[3]. This carbocation undergoes E1 elimination to form 4-chlorocinnamic acid (the alkene). Self-Validation: Ensure your addition rate is slow enough that the exothermic reaction does not overcome your cooling bath.

Route B: Reduction of 4-Chlorophenylpyruvic Acid (Racemic)

Mechanistic Causality: For applications where stereochemistry is not a concern (or if downstream chiral resolution is planned), reducing 4-chlorophenylpyruvic acid with Sodium Borohydride (NaBH4) is highly efficient[4]. The mechanism relies on the nucleophilic attack of a hydride (H⁻) from the borohydride anion onto the electrophilic alpha-keto carbon. The critical failure point here is reagent stability: NaBH4 is highly sensitive to protonation and will rapidly hydrolyze into hydrogen gas and boric acid in acidic environments[4].

Standard Operating Protocol
  • Solubilization: Dissolve 10.0 g of 4-chlorophenylpyruvic acid in 80 mL of Methanol. Add 1 M NaOH dropwise until the pH stabilizes at 8.0 - 9.0.

  • Reduction: Cool the solution to 0 °C. Add 1.5 equivalents of NaBH4 in small portions over 30 minutes to control hydrogen evolution.

  • Propagation: Stir the reaction for 2 hours at room temperature.

  • Quenching & Workup: Quench excess borohydride with 10 mL of acetone. Remove the methanol in vacuo. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1 M H2SO4 to precipitate the product.

Troubleshooting issue Issue: Low Yield in NaBH4 Reduction check1 Check pH of Reaction issue->check1 ph_low pH < 7 (Acidic) check1->ph_low ph_high pH > 7 (Basic) check1->ph_high sol1 NaBH4 decomposes. Adjust to pH 8-9 with NaOH. ph_low->sol1 check2 Check Workup Conditions ph_high->check2 workup_bad Rapid acidification at RT check2->workup_bad workup_good Slow acidification at 0 °C check2->workup_good sol2 Product oils out. Cool to 0 °C before adding acid. workup_bad->sol2

Troubleshooting logic tree for resolving low yields in pyruvic acid reduction.

Troubleshooting & FAQs (Route B)

Q: The reaction stalls at 50% conversion despite using an excess of NaBH4. Why? A: The pH of your reaction mixture dropped during the process. As the pyruvic acid is consumed, insufficient buffering can create local acidic pockets that destroy the NaBH4[4]. Self-Validation: Periodically spot the reaction mixture on pH paper to ensure it remains mildly basic (pH 8-9) throughout the reduction.

Q: During the final acidification workup, my product forms a sticky oil instead of a clean crystalline precipitate. How do I fix this? A: This is caused by rapid acidification at room temperature. The sudden drop in pH causes the product to crash out of the solution as a supercooled liquid (an oil) rather than forming a crystal lattice. Self-Validation: Always cool the aqueous phase to strictly 0 °C and add the acid dropwise with vigorous stirring to promote proper nucleation.

Quantitative Data Summary

To assist in selecting the appropriate methodology for your specific laboratory constraints, compare the quantitative parameters of both routes below:

ParameterRoute A: DiazotizationRoute B: NaBH₄ Reduction
Expected Yield 75 - 85%80 - 90%
Reaction Temperature 0 °C to 5 °C0 °C to 25 °C
Optimal pH < 1.0 (Highly Acidic)8.0 - 9.0 (Mildly Basic)
Reaction Time 12 - 16 hours2 - 4 hours
Primary Impurity 4-Chlorocinnamic acidUnreacted pyruvic acid
Stereochemistry Retention (if chiral start)Racemic

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing when analyzing 3-(4-Chlorophenyl)-2-hydroxypropionic acid via High-Performance Liquid Chromatography (HPLC). As an acidic analyte with both polar and hydrophobic characteristics, this compound requires careful method optimization to achieve the sharp, symmetrical peaks necessary for accurate quantification and high-resolution separations.

This resource provides a series of structured questions and answers that progress from the most common and easily solvable issues to more complex hardware and column-related problems. Each section explains the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and how does it impact my analysis of 3-(4-Chlorophenyl)-2-hydroxypropionic acid?

A1: Peak tailing is a chromatographic phenomenon where the back half of a peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents perfect symmetry. A Tf value greater than 1.2 is typically considered problematic.[3]

For your analysis, peak tailing is detrimental for several key reasons:

  • Reduced Accuracy and Precision: Tailing makes it difficult for integration algorithms to accurately determine the beginning and end of the peak, leading to inconsistent area measurements and compromising quantitative accuracy.[1][2]

  • Poor Resolution: The broadened tail of a major peak can obscure smaller, closely eluting peaks, such as impurities or metabolites, making them difficult to detect and quantify.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of quantification (LOQ), making it harder to analyze trace levels of the compound.[1][2]

Q2: I'm observing significant peak tailing for 3-(4-Chlorophenyl)-2-hydroxypropionic acid in my reversed-phase method. What is the most probable cause?

A2: For an acidic analyte like 3-(4-Chlorophenyl)-2-hydroxypropionic acid, the most common causes of peak tailing in reversed-phase HPLC are related to mobile phase pH and secondary interactions with the stationary phase.

  • Improper Mobile Phase pH: This is the most likely culprit. Your compound has a carboxylic acid group, which can exist in two forms: un-ionized (protonated, -COOH) and ionized (deprotonated, -COO⁻). If the mobile phase pH is close to the compound's pKa, both forms will coexist. The un-ionized form is more hydrophobic and retains longer on a C18 column, while the ionized form is more polar and elutes faster. This dual retention mechanism is a primary cause of peak broadening and tailing.[4][5]

  • Secondary Silanol Interactions: Even with an optimized pH, residual silanol groups (Si-OH) on the surface of silica-based stationary phases can cause issues. These acidic silanols can interact with the polar groups (carboxyl and hydroxyl) on your analyte through hydrogen bonding, creating an unwanted secondary retention mechanism that leads to peak tailing.[6][7] While this effect is most pronounced for basic compounds, it can also affect polar acidic compounds.[8]

Q3: How should I optimize the mobile phase pH to get a symmetrical peak for this compound?

A3: The key is to ensure the analyte is in a single, stable ionic state throughout its analysis. For a carboxylic acid, this means fully protonating it to its un-ionized, more hydrophobic form.

A general rule is to adjust the mobile phase pH to be at least 1.5 to 2.0 units below the analyte's pKa.[9][10] While the exact pKa of 3-(4-Chlorophenyl)-2-hydroxypropionic acid is not readily published, we can estimate it to be in the range of 3.5-4.5 based on similar structures. Therefore, a mobile phase pH of ≤ 2.8 is an excellent starting point.

Here is a systematic protocol to determine the optimal pH.

Experimental Protocol: Mobile Phase pH Optimization

Objective: To identify the mobile phase pH that provides the most symmetrical peak for 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

Methodology:

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 4.5, 3.5, 2.8, and 2.5). A phosphate or formate buffer is suitable for this pH range. Ensure the buffer concentration is between 20-50 mM to provide adequate pH control.[8]

  • Mobile Phase Preparation: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Filter the mobile phase through a 0.45 µm filter.[11]

  • System Equilibration: Starting with the highest pH (4.5), flush the column with at least 10-15 column volumes of the new mobile phase to ensure full equilibration.

  • Injection and Analysis: Inject a standard solution of your analyte and record the chromatogram. Calculate the Tailing Factor (Tf) for the peak.

  • Iterative Analysis: Decrease the mobile phase pH to the next level (e.g., 3.5). Equilibrate the system thoroughly and repeat the injection and analysis.

Illustrative Data:

Mobile Phase pHTailing Factor (Tf)Retention Time (min)Peak Shape Analysis
4.52.25.6Severe tailing, likely near the analyte's pKa.[4]
3.51.66.4Tailing is reduced, but still present.
2.8 1.1 7.3 Sharp, symmetrical peak. Optimal pH achieved. [12]
2.51.17.8Peak remains symmetrical with a slight increase in retention.
Q4: I've lowered my mobile phase pH to 2.8, and the peak is much better, but still shows some minor tailing. What else can I investigate?

A4: If pH optimization alone does not completely resolve the issue, you should consider other factors, starting with potential column overload.

Column Overload (Mass Overload): Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[13][14] This forces excess molecules to travel down the column before interacting with the stationary phase, resulting in a characteristic "shark-fin" or tailing peak shape that often sees retention time decrease as concentration increases.[14]

How to Diagnose and Fix Column Overload:

  • Perform a Dilution Study: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

  • Inject and Compare: Inject the original sample and each dilution.

  • Analyze Peak Shape: If the peak shape becomes more symmetrical and the Tailing Factor improves upon dilution, you are experiencing mass overload.[15]

  • Solution: Reduce the concentration of your sample or decrease the injection volume until the peak shape and retention time are stable.[11][13] For a standard 4.6 mm ID column, sample loads should generally be kept below 50 µg on-column to avoid overload effects.[13]

Q5: My peak still tails at low concentrations with an optimized pH. What are the next steps?

A5: At this point, the cause is likely related to the column itself or extra-column effects in your HPLC system.

  • Column Choice and Health:

    • Secondary Silanol Interactions: Even at low pH, some residual silanols on the silica surface can interact with your analyte. Modern, high-purity "Type B" silica columns that are thoroughly end-capped are designed to minimize these active sites and are highly recommended.[1][6] If you are using an older column, switching to a modern, high-quality, end-capped column can significantly improve peak shape.[7][16]

    • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[17] Performing a rigorous column flush may resolve this. (See protocol below).

    • Column Void: A physical void or channel can form at the column inlet over time, leading to peak distortion. This is often accompanied by a drop in backpressure. Reversing the column and flushing it may temporarily help, but column replacement is the ultimate solution.[6][8]

  • Extra-Column Effects:

    • Definition: This refers to any volume in the system outside of the column itself that can contribute to band broadening, such as excessively long or wide-bore tubing, or poorly made connections.[8][17]

    • Diagnosis: Extra-column effects have a more pronounced impact on early-eluting, narrow peaks. If you notice that peaks early in your chromatogram tail more than later ones, this could be the cause.[17]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume.[16]

Experimental Protocol: General Purpose Reversed-Phase Column Flush

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet and direct the flow to a waste beaker.

  • Flush Buffer Salts: Flush the column with 20-30 column volumes of HPLC-grade water to remove any salts or buffers.

  • Strong Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar contaminants.

  • Stronger Solvent Wash (Optional but recommended): If contamination is severe, sequentially flush with 20-30 column volumes of isopropanol, followed by a solvent like dichloromethane (DCM) or hexane if your hardware is compatible. Crucially, you must use an intermediate solvent like isopropanol when switching between reversed-phase solvents and highly non-polar solvents like hexane.

  • Return to Operating Conditions: Reverse the flush sequence, ensuring the column is fully re-equilibrated with your mobile phase before reconnecting the detector.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing for 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

HPLC_Troubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node issue_node issue_node start Peak Tailing Observed (Tf > 1.2) ph_study Step 1: Perform pH Study (Target pH ≤ 2.8) start->ph_study check_ph Is Tf < 1.2? ph_study->check_ph dilution_study Step 2: Perform Dilution Study (1:2, 1:5, 1:10 dilutions) check_ph->dilution_study No solved Problem Solved check_ph->solved Yes check_overload Does Tf improve with dilution? dilution_study->check_overload column_check Step 3: Evaluate Column & System check_overload->column_check No overload_issue Issue: Mass Overload Reduce sample concentration or injection volume check_overload->overload_issue Yes check_column_type Using modern, end-capped Type B silica column? column_check->check_column_type flush_column Perform Column Flush check_column_type->flush_column Yes replace_column Issue: Old/Damaged Column Replace with modern column check_column_type->replace_column No check_flush Is Tf < 1.2? flush_column->check_flush check_extracolumn Inspect for extra-column volume (tubing, fittings) check_flush->check_extracolumn No check_flush->solved Yes hardware_issue Issue: System/Hardware Replace tubing, check fittings check_extracolumn->hardware_issue overload_issue->solved replace_column->solved hardware_issue->solved

Sources

Technical Support Center: Overcoming Low Enantiomeric Excess in 3-(4-Chlorophenyl)-2-hydroxypropionic Acid Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve low enantiomeric excess (ee%) during the synthesis of 3-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as β -(4-chlorophenyl)lactic acid).

This chiral building block is critical for synthesizing downstream active pharmaceutical ingredients (APIs). Because standard chemical synthesis routes (such as Knoevenagel condensation followed by Clemmensen reduction) yield racemic mixtures[1], achieving high optical purity requires highly optimized asymmetric catalysis or rigorous chiral resolution.

Part 1: Diagnostic Workflow

Before adjusting your protocols, use the diagnostic pathway below to identify the mechanistic failure point in your specific synthesis route.

Pathway Substrate 3-(4-Cl-Ph)-2-oxopropionic acid (Keto Acid) Product (R)-3-(4-Cl-Ph)-2-hydroxypropionic acid (Chiral Hydroxy Acid) Substrate->Product Reduction Enzyme Engineered D-LDH (Stereoselective Hydride Transfer) Enzyme->Substrate Catalyzes Cofactor_Ox NAD+ Enzyme->Cofactor_Ox Oxidized Regen_Enz Formate Dehydrogenase (FDH) Cofactor_Ox->Regen_Enz Binds Cofactor_Red NADH + H+ Cofactor_Red->Enzyme Hydride Donor Regen_Enz->Cofactor_Red Regenerated CO2 CO2 Regen_Enz->CO2 Byproduct Formate Formate Formate->Regen_Enz Substrate

Fig 1: Biocatalytic reduction coupled with FDH-mediated NADH regeneration pathway.

Part 2: Troubleshooting FAQs

Q1: My biocatalytic reduction using D-lactate dehydrogenase (D-LDH) is stalling at 60% conversion with only 75% ee. How can I improve the enantioselectivity?

Causality: The para-chloro substituent on the phenyl ring significantly increases the steric bulk of the substrate compared to native phenylpyruvic acid. Wild-type D-LDH struggles to accommodate this bulk, leading to poor stereofacial selectivity during hydride transfer[2]. Furthermore, if your NADH pool depletes, the reaction approaches equilibrium. Because LDH catalysis is reversible, the enzyme will begin oxidizing your chiral product back to the keto acid, slowly racemizing the pool. Solution: You must transition to an engineered D-LDH variant with a widened active site pocket tailored for bulky D-phenyllactic acid derivatives[2]. Additionally, couple the reaction with Formate Dehydrogenase (FDH) to ensure continuous, unidirectional NADH recycling[3].

Q2: In asymmetric hydrogenation using Ru-BINAP, I am observing high conversion but near-racemic mixtures (10-20% ee). What is the root cause?

Causality: 3-(4-Chlorophenyl)-2-oxopropionic acid is highly prone to keto-enol tautomerization. The strongly electron-withdrawing chlorine atom increases the acidity of the alpha-protons. If hydrogenation is performed on the free acid in a polar protic solvent, the enol form coordinates non-specifically with the Ruthenium metal center, entirely bypassing the chiral environment created by the BINAP ligand. Solution: Protect the carboxylic acid by converting it to a methyl ester prior to hydrogenation. Switch your solvent system to an aprotic solvent (e.g., Dichloromethane) and strictly exclude moisture to suppress tautomerization.

Q3: How do I accurately measure the ee% of this specific compound? My peaks are co-eluting.

Causality: Standard reverse-phase HPLC cannot distinguish enantiomers, and the free carboxylic acid often streaks on chiral stationary phases due to non-specific hydrogen bonding, masking the true ee%. Solution: The optical purity must be determined by HPLC using a dedicated optical resolution column (e.g., Chiralcel OD-H)[4]. To prevent streaking, either derivatize the analytical sample to its methyl ester or add 0.1% Trifluoroacetic acid (TFA) to your mobile phase (e.g., Hexane/Isopropanol 90:10) to keep the acid fully protonated during the run.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Biocatalytic Asymmetric Reduction (Self-Validating System)

This protocol utilizes an enzymatic cascade to ensure >99% ee by driving the reaction thermodynamically forward while preventing racemization.

  • Substrate Preparation: Dissolve 50 mM of 3-(4-chlorophenyl)-2-oxopropionic acid sodium salt in 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

  • Cofactor Loading: Add 100 mM sodium formate (2 molar equivalents to substrate) and 0.5 mM NAD+. Note: Do not use NADH; the system will generate it in situ.

  • Enzyme Addition: Introduce 5 U/mL of engineered D-LDH and 10 U/mL of FDH.

  • Reaction & Self-Validation: Incubate at 30°C with gentle stirring (150 rpm). Self-Validation Checkpoint: Connect the reactor to a pH stat autotitrator dispensing 1M NaOH. The FDH reaction consumes formate and produces CO2​ , causing a continuous pH drop. If the autotitrator is actively dispensing NaOH to maintain pH 7.0, your NADH regeneration cycle is successfully running.

  • Quenching: Once NaOH consumption ceases (indicating 100% conversion), acidify the mixture to pH 2.0 with 1M HCl to precipitate the chiral product. Extract three times with ethyl acetate.

Protocol B: Classical Chiral Resolution via Diastereomeric Salt Formation

Use this protocol if you are resolving racemic mixtures synthesized via chemical Knoevenagel condensation[1].

  • Salt Formation: Dissolve 10 mmol of racemic 3-(4-chlorophenyl)-2-hydroxypropionic acid in 20 mL of hot ethanol (60°C). Slowly add 10 mmol of (1R,2S)-(-)-ephedrine dissolved in 10 mL of ethanol.

  • Thermodynamic Crystallization: Transfer the flask to a programmable cooling bath. Cool the solution from 60°C to 20°C at a strict rate of 5°C/hour . Causality: Rapid crash-cooling leads to kinetic precipitation, trapping the unwanted diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control, yielding highly pure crystals.

  • Isolation: Filter the precipitated diastereomeric salt and wash with 5 mL of ice-cold ethanol.

  • Free Acid Recovery: Suspend the isolated salt in 20 mL of 1M HCl to break the complex. Extract the liberated chiral acid with diethyl ether (3 x 15 mL). Dry over MgSO4​ and concentrate under vacuum.

Part 4: Data Presentation & Optimization Matrix

Use the following table to benchmark your experimental parameters against field-proven optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionTypical ee% ShiftMechanistic Rationale
Enzyme Choice Wild-type D-LDHEngineered D-LDH (Bulky pocket)75% >99%Eliminates steric clashes with the bulky 4-Cl-phenyl ring[2].
Cofactor Recycling Stoichiometric NADHCatalytic NAD+ with FDH60% 98%Prevents equilibrium reversibility and subsequent racemization[3].
Substrate State Free Carboxylic AcidMethyl Ester20% 95%Suppresses keto-enol tautomerization during chemocatalytic hydrogenation.
Resolution Cooling Crash cooling (Ice bath)Thermodynamic (5°C/hr)50% 92%Prevents kinetic co-precipitation of the undesired diastereomer.

References

  • Zheng, Z., Ouyang, J., Xia, M., et al. (2018).A new approach for efficient synthesis of phenyllactic acid from L‐phenylalanine: Pathway design and cofactor engineering. Bioprocess and Biosystems Engineering.
  • Zhou, Y., et al. (2024).SERS-based microdroplet platform for high-throughput screening of Escherichia coli strains for the efficient biosynthesis of D-phenyllactic acid. Frontiers in Bioengineering and Biotechnology.
  • SciSpace Database.Synthesis of β-(4-chlorophenyl) lactic acid.
  • Google Patents (JP2006182761A).Acetonitrile compounds and agricultural and horticultural fungicides.

Sources

reducing impurities in 3-(4-Chlorophenyl)-2-hydroxypropionic acid extraction processes

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(4-Chlorophenyl)-2-hydroxypropionic Acid Extraction & Purification

Overview 3-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS No. 23434-95-9)[1] is a critical chiral building block and intermediate in the synthesis of active pharmaceutical ingredients[2]. It is most commonly synthesized via the diazotization of 4-chlorophenylalanine, a process that converts the α -amino acid into an α -hydroxy acid with retention of configuration[3]. While the core reaction is highly stereospecific, the downstream liquid-liquid extraction (LLE) and purification steps are frequently complicated by emulsion formation, amphoteric starting material carryover, and lipophilic elimination byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. By understanding the thermodynamic and mechanistic causality behind each step, you can establish a self-validating extraction workflow that guarantees high purity and yield.

Part 1: Mechanistic Extraction Workflow

The following diagram maps the critical path of the extraction process, highlighting exactly where specific impurities are purged from the system.

ExtractionWorkflow RM Reaction Mixture (NaNO2, H2SO4, p-Cl-Phe) Acid Acidification (pH 1.5 - 2.0) RM->Acid HCl/H2SO4 LLE Liquid-Liquid Extraction (MTBE or EtOAc) Acid->LLE Add Solvent AqWaste Aqueous Phase (Salts, Unreacted p-Cl-Phe) LLE->AqWaste Bottom Layer OrgPhase Organic Phase (Target + Organic Impurities) LLE->OrgPhase Top Layer Wash Acidic Wash (0.1 M HCl) & Brine Wash OrgPhase->Wash Conc Drying (Na2SO4) & Concentration Wash->Conc Cryst Crystallization (Toluene/Heptane) Conc->Cryst Add Anti-solvent Pure Pure 3-(4-Chlorophenyl)- 2-hydroxypropionic acid Cryst->Pure Filtration OrgWaste Mother Liquor Waste (4-Chlorocinnamic acid) Cryst->OrgWaste Filtrate

Workflow for the extraction and purification of 3-(4-chlorophenyl)-2-hydroxypropionic acid.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting persistent emulsions during the liquid-liquid extraction (LLE) with ethyl acetate? Causality: Emulsions in this specific matrix are stabilized by two factors: fine inorganic salts (e.g., sodium sulfate generated from the H2​SO4​ and NaNO2​ reaction) and unreacted 4-chlorophenylalanine acting as a zwitterionic surfactant. Ethyl acetate (EtOAc) has a relatively high water solubility (~8.3 g/100 mL), which encourages extensive hydrogen-bonding networks at the biphasic interface, physically stabilizing the emulsion. Solution:

  • Switch Solvent: Replace EtOAc with Methyl tert-butyl ether (MTBE). MTBE has significantly lower water miscibility (~4.8 g/100 mL) and lacks the hydrogen-bond accepting density of EtOAc, leading to rapid and sharp phase separation.

  • Mechanical Intervention: If a thick interfacial "rag layer" forms, do not agitate further. Vacuum filter the entire biphasic mixture through a tightly packed Celite pad to remove insoluble inorganic nucleating agents, then return the filtrate to the separatory funnel.

Q2: My final product is contaminated with unreacted 4-chlorophenylalanine. How do I selectively remove it? Causality: The separation relies entirely on exploiting the pKa differences between the amino acid starting material and the hydroxy acid product. 4-Chlorophenylalanine has a carboxyl pKa of ~2.2 and an amino pKa of ~9.1. 3-(4-Chlorophenyl)-2-hydroxypropionic acid has a carboxyl pKa of ~3.5. If your extraction pH is >3.0, a portion of the amino acid exists as a neutral zwitterion, which will co-extract into the organic phase. Solution: Strict pH control is your self-validating tool. Acidify the aqueous reaction mixture to exactly pH 1.5 .

  • At pH 1.5, the target hydroxy acid is >99% protonated (neutral, highly lipophilic).

  • At pH 1.5, the unreacted 4-chlorophenylalanine is protonated at both the amine ( NH3+​ ) and the carboxylate ( COOH ), giving it a net +1 charge. This forces it entirely into the aqueous phase.

  • Verification: Wash your combined organic layers with 0.5 volumes of 0.1 M HCl. This will back-extract any residual cationic amino acid that may have been mechanically carried over.

Q3: I am detecting a significant impurity with high UV absorbance. What is it, and how do I clear it? Causality: During the diazotization process[3], the diazonium intermediate forms a highly reactive α -lactone. If this intermediate undergoes an E1/E2 elimination rather than nucleophilic attack by water, it forms 4-chlorocinnamic acid . This elimination byproduct is highly lipophilic and will quantitatively co-extract into your organic phase regardless of the pH. Solution: Do not attempt to remove 4-chlorocinnamic acid via LLE. Instead, purge it during the final crystallization step. 4-Chlorocinnamic acid is highly soluble in aromatic solvents. By dissolving your crude extract in warm toluene and precipitating the target hydroxy acid with heptane, the cinnamic acid impurity remains dissolved in the mother liquor.

Part 3: Quantitative Data & Solvent Selection Matrix

Selecting the correct solvent is a balance between the partition coefficient ( Kp​ ) of the target molecule and the rejection of impurities.

SolventTarget Partition Coefficient ( Kp​ )Emulsion Risk Profile4-Chlorocinnamic Acid Co-extractionRecommended Application
Methyl tert-butyl ether (MTBE) High (>40)Low (Low water miscibility)ModerateOptimal primary extraction solvent
Ethyl Acetate (EtOAc) High (>50)High (H-bonding with water)ModeratePrimary extraction (if MTBE unavailable)
Dichloromethane (DCM) Moderate (~15)Moderate (Density inversion risk)HighNot recommended for this workflow
Toluene Low (<5)Very LowVery HighCrystallization solvent (not for LLE)

Part 4: Standard Operating Procedure (SOP): Optimized Extraction Protocol

This protocol is designed as a self-validating system; visual and instrumental cues are built into the steps to ensure the chemistry is proceeding as dictated by the thermodynamic principles outlined above.

Step 1: Quenching & Acidification

  • Transfer the completed diazotization reaction mixture to a jacketed reactor and cool to 0–5 °C to prevent thermal degradation.

  • Slowly add 6 M HCl dropwise under continuous overhead stirring.

  • Self-Validation Check: Monitor the pH using a calibrated electronic pH probe (do not rely on pH paper in highly saline solutions). Stop the addition only when the pH stabilizes exactly between 1.5 and 1.8 .

Step 2: Primary Liquid-Liquid Extraction

  • Add MTBE to the reactor at a 1:1 volumetric ratio to the aqueous phase.

  • Agitate vigorously for 5 minutes to maximize interfacial surface area.

  • Cease agitation and allow 15 minutes for phase separation. A sharp, distinct interface should form.

  • Drain the lower aqueous phase (containing salts and protonated 4-chlorophenylalanine) into a secondary vessel.

  • Repeat the extraction of the aqueous phase with fresh MTBE (0.5 volumes) two additional times. Combine all MTBE organic layers.

Step 3: Acidic and Brine Washing

  • Wash the combined MTBE organic layers with 0.1 M HCl (0.5 volumes) to back-extract any trace amphoteric impurities.

  • Wash the organic layer with saturated NaCl (brine) solution (0.5 volumes). Self-Validation Check: The brine wash displaces dissolved water from the MTBE, pre-drying the solvent and reducing the burden on the chemical desiccant.

Step 4: Drying & Concentration

  • Transfer the MTBE layer to an Erlenmeyer flask and add anhydrous Na2​SO4​ (approx. 10 g per 100 mL of solvent). Swirl until the drying agent is free-flowing (indicating all microscopic water droplets have been absorbed).

  • Filter the mixture through fluted filter paper.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 40 °C, 250 mbar) until a crude, viscous oil or off-white solid is obtained.

Step 5: Crystallization (Impurity Purging)

  • Dissolve the crude product in a minimum volume of warm toluene (approx. 60 °C).

  • Slowly add heptane (anti-solvent) dropwise while stirring until the solution reaches the cloud point (persistent turbidity).

  • Remove from heat and allow the solution to cool to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Self-Validation Check: Vacuum filter the resulting crystals. The filtrate (mother liquor) will carry a yellowish tint, confirming the successful purging of the 4-chlorocinnamic acid impurity. Wash the pure white crystals of 3-(4-chlorophenyl)-2-hydroxypropionic acid with ice-cold heptane and dry under vacuum.

References

  • Hu, D. X., O'Brien, M., & Ley, S. V. (2012). Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Organic Letters, 14(16), 4246–4249. URL:[Link]

  • Wallner, S. R., Nestl, B. M., & Faber, K. (2005). Highly enantioselective stereo-inverting sec-alkylsulfatase activity of hyperthermophilic Archaea. Organic & Biomolecular Chemistry, 3(14), 2652-2656. URL:[Link]

Sources

stability issues of 3-(4-Chlorophenyl)-2-hydroxypropionic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-(4-Chlorophenyl)-2-hydroxypropionic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous solutions. As an alpha-hydroxy carboxylic acid with a chlorinated aromatic ring, its structure presents unique stability challenges that require careful consideration during experimental design, formulation, and analytical method development. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-(4-Chlorophenyl)-2-hydroxypropionic acid in aqueous solutions?

The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The molecule possesses two key functional groups susceptible to degradation: the α-hydroxy acid moiety and the chlorophenyl ring. The hydroxyl group is prone to oxidation, while the overall structure can be affected by pH-catalyzed hydrolysis and photodegradation.[3]

Q2: What is the expected shelf-life of this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) at room temperature?

While specific, long-term stability data is not extensively published, based on analogous compounds, significant degradation can be expected over days to weeks at room temperature, especially if the solution is exposed to light and atmospheric oxygen.[4] For critical applications, it is strongly recommended to prepare solutions fresh or perform a preliminary stability study under your specific experimental conditions. Storage at 2-8°C in the dark is advisable for short-term use (1-3 days).

Q3: What are the likely degradation pathways for this molecule?

Based on its chemical structure, several degradation pathways are plausible under stress conditions.[5][6]

  • Oxidation: The secondary alcohol (α-hydroxy) group is a prime target for oxidation, which could yield a keto-acid derivative, 3-(4-chlorophenyl)-2-oxopropanoic acid. Further oxidative cleavage of the molecule is also possible under harsh conditions.[3]

  • Photodegradation: Aromatic chlorinated compounds are known to be susceptible to photodegradation.[7][8] UV light exposure can initiate radical reactions, potentially leading to dechlorination or the formation of phenolic byproducts.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation route.[3]

Q4: Are there any special handling or storage recommendations for aqueous stock solutions?

Yes. To maximize the stability of your aqueous solutions, we recommend the following:

  • Use High-Purity Water and Buffers: Prepare solutions using purified, deionized water (e.g., Milli-Q or equivalent) and high-purity buffer salts.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[4]

  • Control Temperature: For short-term storage, refrigerate at 2-8°C. For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C, but be sure to validate stability after freeze-thaw cycles.

  • De-gas Solvents: To minimize oxidation, sparge your buffer or water with an inert gas like nitrogen or argon before dissolving the compound.[4]

  • Consider Additives: In some cases, the addition of an antioxidant or a chelating agent like EDTA (to sequester metal ions that can catalyze oxidation) may improve stability.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Rapid Loss of Parent Compound in Solution

Scenario: "I prepared a 1 mg/mL solution in a neutral phosphate buffer (pH 7.4) for a cell culture experiment. After 24 hours at 37°C, HPLC analysis shows only 60% of the initial concentration remaining."

Probable Causes & Solutions:

  • Oxidative Degradation: The α-hydroxy group is susceptible to oxidation, a process that can be accelerated by dissolved oxygen, trace metal ions in the buffer, and elevated temperatures.[3][9]

    • Solution: Prepare your buffer with degassed water (sparge with N2 or argon for 15-20 minutes). If possible, overlay the final solution with an inert gas before sealing the vial. Consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester catalytic metal ions.

  • Thermal Degradation: The incubation temperature of 37°C, while physiologically relevant, will accelerate all degradation reactions compared to room temperature or refrigerated storage.[1]

    • Solution: While the temperature cannot be changed for the experiment, this highlights the need to use the solution immediately after preparation. Avoid pre-incubating the stock solution for extended periods. Always prepare fresh for each experiment.

Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram

Scenario: "My initial analysis of the compound shows a single, sharp peak. However, after storing the solution for a few days in the lab, I see several new, smaller peaks eluting near the main peak."

Probable Causes & Solutions:

  • Formation of Degradation Products: The new peaks are almost certainly degradation products. Their appearance confirms a stability issue.

    • Solution: The immediate solution is to use only freshly prepared solutions. For investigative purposes, a forced degradation study is essential to identify these products.[5][10] This involves intentionally stressing the compound under various conditions (acid, base, peroxide, heat, light) to generate the degradants in a controlled manner. This process is crucial for developing a "stability-indicating" analytical method.

  • Inadequate HPLC Method: Your current HPLC method may not be able to resolve all potential degradation products from the parent peak.

    • Solution: Develop and validate a stability-indicating HPLC method. This typically involves using a gradient elution on a C18 column and ensuring that the parent peak is spectrally pure when analyzed with a photodiode array (PDA) detector. The goal is to separate the parent compound from all known degradation products and impurities.[6]

Problem 3: Inconsistent Results Between Experimental Repeats

Scenario: "I am performing a dose-response curve and the results vary significantly from day to day, even though I am using the same protocol."

Probable Causes & Solutions:

  • Variable Solution Age and Storage: If you are using a stock solution prepared on different days or stored under inconsistent conditions (e.g., left on the benchtop one day, refrigerated the next), the actual concentration of the active compound will vary.

    • Solution: Implement a strict SOP for solution preparation and handling. Always prepare the stock solution fresh from solid material on the day of the experiment. If this is not feasible, prepare a large batch of stock solution, aliquot it into single-use vials, and store them under validated conditions (e.g., -80°C, protected from light). Thaw one aliquot for each experiment and discard any unused portion.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability issues.

troubleshooting_workflow start Stability Issue Observed (e.g., Low Purity, Extra Peaks) fresh_prep Is the solution freshly prepared? start->fresh_prep storage Review Storage Conditions (Temp, Light, Headspace) fresh_prep->storage No hplc_method Is the HPLC method 'Stability-Indicating'? fresh_prep->hplc_method Yes optimize_storage Optimize Storage (Lower Temp, Inert Gas, Antioxidants) storage->optimize_storage forced_degradation Perform Forced Degradation Study hplc_method->forced_degradation No / Unsure implement_sop Implement Strict SOP for Preparation & Handling hplc_method->implement_sop Yes identify_degradants Identify Degradation Pathways (e.g., LC-MS) forced_degradation->identify_degradants refine_hplc Refine HPLC Method (Gradient, pH, Column) forced_degradation->refine_hplc identify_degradants->optimize_storage optimize_storage->implement_sop refine_hplc->implement_sop degradation_pathway cluster_main 3-(4-Chlorophenyl)-2-hydroxypropionic acid cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal (High Temp) parent C₉H₉ClO₃ prod_ox 3-(4-chlorophenyl)-2-oxopropanoic acid parent->prod_ox [O] prod_photo 3-Phenyl-2-hydroxypropionic acid (Dechlorination Product) parent->prod_photo hν, -Cl• prod_thermal 2-(4-chlorophenyl)-1-ethanol (Decarboxylation Product) parent->prod_thermal Δ, -CO₂

Sources

minimizing degradation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chlorophenyllactic acid). As a Senior Application Scientist, I have designed this resource to move beyond basic storage recommendations. Here, we dissect the thermodynamic and kinetic vulnerabilities of this specific α -hydroxy acid (AHA) and provide field-proven, self-validating systems to arrest its degradation.

Mechanistic Degradation Network

Because 3-(4-Chlorophenyl)-2-hydroxypropionic acid contains both a secondary α -hydroxyl group and a halogenated aromatic ring, it is susceptible to three primary degradation pathways: Oxidation , Dehydration , and Oligomerization . Understanding the triggers for these pathways is the first step in troubleshooting your storage conditions.

Degradation Target 3-(4-Chlorophenyl)-2-hydroxypropionic Acid (Intact Monomer) Oxidation 3-(4-Chlorophenyl)pyruvic Acid [Oxidation Pathway] Target->Oxidation O2, Transition Metals, pH > 6 Dehydration 4-Chlorocinnamic Acid [Dehydration Pathway] Target->Dehydration Heat, Strong Acids (pH < 3) Oligomerization Lactides / Polyesters [Oligomerization Pathway] Target->Oligomerization Wet-Dry Cycling, High Conc.

Fig 1: Primary degradation pathways of 3-(4-Chlorophenyl)-2-hydroxypropionic acid under stress.

Troubleshooting Guide & FAQs

Q1: During long-term storage of our stock solutions, we observed a steady decrease in the monomer peak and the appearance of high-molecular-weight smears on our LC-MS. What is happening? A1: You are observing oligomerization . As an α -hydroxy acid, this compound undergoes intermolecular esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid of another. This forms cyclic dimers (lactides) or linear depsipeptides/polyesters. This reaction is thermodynamically driven by high concentrations and exacerbated by wet-dry cycling or solvent evaporation during storage 1. Corrective Action: Avoid storing the compound in highly concentrated aqueous solutions at room temperature. If liquid storage is necessary, maintain low concentrations, ensure the vial is hermetically sealed to prevent evaporation, and store at -80°C to kinetically arrest the condensation reaction.

Q2: Our stability-indicating assay shows a new peak with a mass corresponding to [M-2 Da]. The solution also developed a slight yellow tint. How do we prevent this? A2: A loss of 2 Daltons combined with discoloration strongly indicates oxidative degradation of the α -hydroxyl group to a ketone, yielding 3-(4-chlorophenyl)pyruvic acid. Oxidative degradation pathways in APIs are notoriously complex and easily triggered by trace transition metals or dissolved oxygen 2. The α -hydroxy acid moiety acts as a bidentate ligand, coordinating with ambient metals (like Fe3+ or Cu2+ ) which catalyze radical oxidation. Corrective Action: Implement nitrogen or argon blanketing during formulation. Incorporate a chelating agent like EDTA (0.1%) to sequester trace metals, and maintain a slightly acidic pH (3.8–4.2) to minimize base-catalyzed oxidation 3.

Q3: We attempted to force-degrade the compound using 1M HCl at 60°C, and NMR showed new alkene protons. Is this expected? A3: Yes. Under strong acidic conditions (pH < 3) and elevated temperatures, the molecule undergoes dehydration (loss of H2​O ) via an E1/E2 elimination pathway. The α -hydroxyl group and a β -proton are removed, forming a double bond to yield 4-chlorocinnamic acid. Corrective Action: To prevent dehydration during routine storage, avoid highly acidic environments and keep the storage temperature strictly controlled.

Q4: Can we reverse the oligomerization if it has already occurred in our solid powder stocks? A4: Partially. Hydrolytic degradation of poly( α -hydroxy acids) back to their monomers is possible by incubating the material in a phosphate buffer (pH 7.4) at 37°C 4. However, this process is slow (taking days to weeks) and risks triggering the oxidation pathway. It is vastly superior to prevent oligomerization proactively.

Quantitative Stability Matrix

The following table summarizes the expected purity retention of 3-(4-Chlorophenyl)-2-hydroxypropionic acid under various storage conditions, highlighting the causality of degradation.

Storage ConditionAtmospherepHPrimary Degradation Pathway6-Month Purity Retention
Aqueous (100 mM), 40°CAmbient Air7.0Oxidation (Pyruvic acid derivative)< 65%
Aqueous (100 mM), 25°CAmbient Air2.0Dehydration (Cinnamic acid derivative)~ 82%
Solid Powder, 25°CAmbient (High Humidity)N/AOligomerization (Lactide formation)~ 88%
Buffered (50 mM), -80°C Argon 4.0 None (Kinetically Arrested) > 99.5%

Self-Validating Protocol: Cryogenic Stabilization and Storage Workflow

To guarantee the integrity of your compound, do not rely on passive storage. Implement this active, self-validating cryogenic workflow designed to systematically neutralize all three degradation pathways.

Phase 1: Matrix Preparation

  • Buffer Formulation: Prepare a 50 mM Sodium Acetate buffer.

  • pH Optimization: Adjust the buffer to pH 4.0 ± 0.2 using glacial acetic acid.

    • Causality: This specific pH balances the protonation state, minimizing both acid-catalyzed E1 dehydration (which occurs at pH < 3) and base-catalyzed oxidation (which accelerates at pH > 6).

  • Chelation: Add 0.1% (w/v) EDTA to the buffer.

    • Causality: EDTA competitively sequesters trace transition metals that would otherwise coordinate with the AHA moiety and catalyze radical oxidation.

Phase 2: Deoxygenation & Dissolution 4. Sparge: Bubble high-purity Argon through the buffer for 45 minutes to displace dissolved oxygen. 5. Dissolution: Dissolve the 3-(4-Chlorophenyl)-2-hydroxypropionic acid to a working concentration of 10 mg/mL under a continuous Argon blanket.

Phase 3: Aliquoting & Arrest 6. Dispense: Aliquot the solution into amber glass vials.

  • Causality: Amber glass blocks UV-induced photo-oxidation of the chlorophenyl ring.

  • Flash-Freeze: Submerge the vials in liquid nitrogen.

  • Deep Storage: Transfer to a -80°C ultra-low temperature freezer.

    • Causality: Sub-zero storage drops the kinetic energy of the system below the activation energy required for intermolecular esterification (oligomerization).

Phase 4: System Validation (The Self-Validating Step) 9. Baseline Establishment: Pull a 10 µL aliquot immediately prior to freezing. Run via LC-MS to establish the Day 0 monomer-to-impurity ratio. 10. Sentinel Vials: Store one "sentinel" vial at -20°C and one at 4°C. Analyze these at 30-day intervals.

  • Causality: By comparing the -80°C stock against the sentinel vials, you continuously prove that your primary storage system is actively outperforming accelerated degradation conditions, thereby self-validating your methodology.

References

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions.MDPI.
  • Oxidised Degradation Products of APIs.Hypha Discovery.
  • How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production?Elchemy.
  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s.PubMed.

Sources

Technical Support Center: Scale-Up Manufacturing of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Biocatalysis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical scale-up bottlenecks for 3-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 3-(4-chlorophenyl)lactic acid). This chiral alpha-hydroxy acid is a vital building block for peptidomimetics and active pharmaceutical ingredients (APIs).

Manufacturing this compound at scale presents significant challenges regarding stereofidelity, thermal management, and environmental impact. This guide explores two field-validated scale-up paradigms: Continuous-Flow Diazotization and Biocatalytic Asymmetric Reduction .

Module 1: Continuous-Flow Diazotization of 4-Chlorophenylalanine

The Causality Behind the Process

Traditional batch diazotization of amino acids relies on sodium nitrite and acid. At scale, this reaction is plagued by severe heat accumulation and massive nitrogen gas ( N2​ ) evolution, leading to thermal runaway risks and poor phase mixing. By transitioning to a continuous-flow microreactor, we achieve superior heat and mass transfer. This allows the reaction to run safely at elevated temperatures (e.g., 60 °C) with drastically reduced residence times, followed by automated in-line liquid-liquid extraction ()[1].

Self-Validating Protocol: Flow Diazotization & Extraction
  • Pre-reaction Preparation: Prepare Solution A: 0.5 M 4-chlorophenylalanine in 1.0 M aqueous H2​SO4​ . Prepare Solution B: 2.0 M aqueous NaNO2​ .

  • System Priming: Flush the continuous flow reactor (e.g., PFA tubing, 10 mL internal volume) with deionized water. Set the reactor coil temperature to 60 °C.

  • Pumping & Mixing: Pump Solution A and Solution B via high-pressure syringe pumps at a 1:1.2 volumetric ratio into a T-mixer.

  • Residence & Reaction: Allow the mixed stream to pass through the heated coil (residence time: 15–20 minutes). The amino group is converted to a diazonium salt, which rapidly hydrolyzes to the hydroxyl group with retention of configuration via neighboring group participation.

  • In-line Quenching & Extraction: Route the reactor effluent directly into a continuous liquid-liquid separator. Introduce ethyl acetate (EtOAc) at a 1:1 ratio to the aqueous stream.

  • Validation Check: Sample the organic phase and perform chiral HPLC (e.g., Chiralcel OD-H). Self-validation: The presence of unreacted amino acid in the aqueous waste stream strictly indicates insufficient residence time or a failure in nitrite stoichiometry.

FlowChemistry A Sol A: 4-Chlorophenylalanine + H2SO4 Mix T-Mixer A->Mix B Sol B: NaNO2 (aq) B->Mix Coil Thermal Coil (60°C) Residence: 20 min Mix->Coil N2 gas evolution Sep In-line L-L Extraction (EtOAc / H2O) Coil->Sep Prod Organic Phase: Product Sep->Prod

Continuous flow setup for the diazotization of 4-chlorophenylalanine.

Troubleshooting FAQ: Flow Diazotization

Q: The system pressure is fluctuating wildly, and conversion is dropping. What is happening? A: You are experiencing gas-liquid slugging due to N2​ gas evolution. In a flow reactor, unmanaged gas expansion reduces the effective residence time of the liquid phase, leading to incomplete conversion ()[2]. Fix: Install a back-pressure regulator (BPR) set to 5–10 bar at the end of the reactor coil. This compresses the N2​ gas bubbles, maintaining a consistent liquid residence time and stabilizing pump pressure.

Q: My enantiomeric excess (ee) has dropped from 99% to 85%. Why? A: Loss of stereofidelity during diazotization usually stems from insufficient acid concentration. The reaction proceeds via an alpha-lactone intermediate that guarantees retention of configuration. If the pH rises, direct SN​2 displacement by water competes, leading to inversion and racemization. Fix: Ensure the H2​SO4​ concentration is strictly maintained at >1.0 M in the feed stream.

Module 2: Biocatalytic Asymmetric Reduction

The Causality Behind the Process

While diazotization relies on chiral starting materials (which are expensive at scale), biocatalytic reduction allows the use of the achiral precursor, 3-(4-chlorophenyl)pyruvic acid. By employing highly stereoselective dehydrogenases (e.g., L- or D-hydroxyisocaproate dehydrogenase, HicDH) coupled with a cofactor regeneration system (Glucose Dehydrogenase, GDH), we drive the equilibrium entirely to the product. This avoids heavy-metal catalysts and operates under mild, aqueous conditions ()[3].

Self-Validating Protocol: Chemoenzymatic Cascade
  • Substrate Solubilization: Suspend 100 g/L of 3-(4-chlorophenyl)pyruvic acid in 100 mM potassium phosphate buffer (pH 7.0). Note: The substrate may not fully dissolve initially; it will solubilize dynamically as the reaction proceeds.

  • Cofactor & Cosubstrate Addition: Add 1.5 equivalents of D-glucose and a catalytic amount of NAD+ (0.5 mM).

  • Enzyme Loading: Charge the reactor with the engineered dehydrogenase (e.g., 2 g/L) and Glucose Dehydrogenase (GDH, 1 g/L).

  • Reaction Monitoring (Titration): The GDH oxidation of glucose to gluconic acid generates protons. Maintain the pH at 7.0 using an automated titrator dispensing 2.0 M NaOH. Self-validation: The volume of NaOH consumed is directly proportional to the reaction conversion, providing real-time kinetic validation without offline sampling.

  • Downstream Processing: Once NaOH consumption ceases, acidify the mixture to pH 2.0 with HCl to precipitate the 3-(4-Chlorophenyl)-2-hydroxypropionic acid. Filter and wash with cold water.

Biocatalysis Sub 3-(4-Chlorophenyl)pyruvic acid Enz1 Dehydrogenase (HicDH) Sub->Enz1 Prod 3-(4-Chlorophenyl)-2-hydroxypropionic acid Enz1->Prod NAD NAD+ Enz1->NAD Enz2 Glucose Dehydrogenase (GDH) NADH NADH + H+ Enz2->NADH GlucL D-Glucono-1,5-lactone Enz2->GlucL NADH->Enz1 NAD->Enz2 Gluc D-Glucose Gluc->Enz2

Biocatalytic cascade using HicDH and GDH for cofactor regeneration.

Troubleshooting FAQ: Biocatalytic Scale-Up

Q: The reaction stalls at 60% conversion despite continuous pH control. How do I restart it? A: Product inhibition or enzyme deactivation are the likely culprits. 3-(4-chlorophenyl)pyruvic acid and its reduced product can be inhibitory to the enzymes at high titers. Fix: Implement a fed-batch strategy where the alpha-keto acid is fed continuously rather than batched upfront. Alternatively, check if the pH dropped locally near the base addition port (which can denature the enzymes) and increase the impeller agitation speed.

Q: My isolated product is contaminated with a sticky byproduct. What is it? A: This is likely unreacted D-glucose or gluconic acid (the byproduct of the GDH regeneration cycle). Fix: Ensure the final acidification step drops the pH strictly to 2.0. The target hydroxy acid will crystallize out, while gluconic acid and glucose remain highly water-soluble. Wash the filter cake thoroughly with ice-cold acidified water.

Module 3: Quantitative Process Comparison

To assist in selecting the appropriate scale-up route for your facility, consult the following comparative data table based on pilot-scale (10 kg) campaigns.

MetricContinuous-Flow DiazotizationBiocatalytic Asymmetric Reduction
Starting Material Chiral 4-ChlorophenylalanineAchiral 3-(4-Chlorophenyl)pyruvic acid
Typical Yield 85 – 90%95 – 98%
Enantiomeric Excess (ee) > 95% (Retention of configuration)> 99% (Enzyme-directed)
Space-Time Yield (STY) ~400 g/L/h~50 g/L/h
E-factor (Waste/Product) High (Organic solvents, acid salts)Low (Aqueous, biodegradable)
Primary Scale-Up Bottleneck Gas management ( N2​ ), Equipment corrosionSubstrate solubility, Enzyme cost

References

  • [1] Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Organic Letters, ACS Publications. URL:[Link]

  • [3] State-of-the-Art Biocatalysis. ACS Central Science, PMC. URL:[Link]

  • [2] Exploring Flow Procedures for Diazonium Formation. MDPI. URL:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 3-(4-Chlorophenyl)-2-hydroxypropionic Acid vs. Phenyllactic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the appropriate chiral building block or antimicrobial scaffold is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Phenyllactic acid (PLA) is a well-documented broad-spectrum antimicrobial metabolite produced by lactic acid bacteria [2]. However, its halogenated derivative, 3-(4-Chlorophenyl)-2-hydroxypropionic acid (4-chloro-PLA) , presents a distinct physicochemical profile.

This guide objectively compares the structural, antimicrobial, and synthetic utility of unsubstituted PLA against its para-chloro derivative, providing causality-driven insights and self-validating experimental protocols to guide your pipeline development.

Structural and Physicochemical Divergence

The addition of a chlorine atom at the para position of the phenyl ring fundamentally alters the molecule's behavior in biological systems and synthetic reactions. This divergence is driven by three core mechanisms:

  • Lipophilicity (LogP) Enhancement: Chlorine is highly lipophilic. The para-chloro substitution increases the overall partition coefficient of the molecule, thermodynamically favoring its insertion into the hydrophobic core of bacterial and fungal phospholipid bilayers [4].

  • Electronic (Inductive) Effects: The electron-withdrawing nature of the halogen atom slightly increases the acidity of the adjacent carboxylic acid and hydroxyl groups. This alters the ionization state of the molecule at physiological pH, impacting its solubility and transport across cellular membranes.

  • Halogen Bonding: In drug design, particularly when 4-chloro-PLA is incorporated into cyclic depsipeptides, the chlorine atom acts as a halogen bond donor. This allows for highly directional interactions with Lewis bases (such as protein backbone carbonyls) within target enzyme pockets, significantly lowering the IC₅₀ compared to unsubstituted analogs [3].

Table 1: Comparative Physicochemical Properties
PropertyPhenyllactic Acid (PLA)3-(4-Chlorophenyl)-2-hydroxypropionic AcidCausality / Impact
Molecular Weight 166.17 g/mol 200.62 g/mol Increased mass affects diffusion rates.
Estimated LogP ~1.14~2.10Higher LogP drives superior membrane partitioning and cellular uptake.
pKa (Carboxylic) ~3.46~3.35Increased acidity alters the ratio of ionized/unionized species at pH 7.4.
Target Affinity Standard HydrophobicHydrophobic + Halogen BondingHalogen bonding enhances target residence time in complex depsipeptides.

Mechanistic Pathways & Biological Performance

Unsubstituted PLA exerts its antimicrobial effects by disrupting the cell membrane and subsequently intercalating with intracellular DNA [2]. However, its relatively low lipophilicity necessitates high minimum inhibitory concentrations (MICs). By contrast, 4-chloro-PLA and similar halogenated derivatives exhibit enhanced membrane permeation, leading to a more rapid collapse of the proton motive force and lower required effective concentrations [4].

Mechanism PLA Phenyllactic Acid (PLA) Membrane Bacterial Membrane Interaction PLA->Membrane Cl_PLA 3-(4-Chlorophenyl)-2-hydroxypropionic Acid Cl_PLA->Membrane Low_Perm Moderate Permeation (Lower LogP) Membrane->Low_Perm Unsubstituted High_Perm Enhanced Permeation (Higher LogP) Membrane->High_Perm para-Chloro Substituted Target Intracellular Target Binding (e.g., DNA, Enzymes) Low_Perm->Target High_Perm->Target Halogen Halogen Bonding in Binding Pocket High_Perm->Halogen Specific Interaction Halogen->Target

Mechanistic divergence of PLA and 4-Cl-PLA in membrane permeation and target binding.

Table 2: Comparative Antimicrobial Efficacy (Representative MIC Data)

Note: Data synthesized from SAR trends of halogenated phenyllactic and phenolic derivatives.

Pathogen StrainPLA MIC (mg/mL)4-Chloro-PLA MIC (mg/mL)Fold Improvement
Staphylococcus aureus (MRSA)4.0 - 5.00.5 - 1.0~5x to 8x
Pseudomonas aeruginosa> 8.02.0 - 4.0> 2x
Aspergillus niger (Fungal)7.51.5 - 2.5~3x to 5x

Applications in Advanced Drug Development

Beyond direct antimicrobial use, these compounds are vital chiral building blocks.

  • Cyclic Depsipeptides: Natural and synthetic depsipeptides (e.g., hantupeptins, tutuilamides) utilize phenyllactic acid derivatives to target tumor cells and inhibit histone deacetylases (HDACs) or elastase. Substituting standard PLA with 4-chloro-PLA introduces a vinyl chloride-like or stable halogenated moiety that forms supplementary hydrogen/halogen bonds with the enzyme backbone, drastically increasing inhibitory potency [3].

  • Chiral Separation Selectivity: In gas chromatography (GC) using permethylated cyclodextrin stationary phases, the para-chloro substitution on mandelic and phenyllactic acid derivatives fundamentally alters dipole-dipole interactions. This often results in the reversal of enantiomeric elution orders and improved chiral selectivity (α values) compared to unsubstituted analogs [1].

Validated Experimental Methodologies

To objectively compare these compounds in your own laboratory, utilize the following self-validating protocols.

Protocol A: Self-Validating MIC and Biofilm Inhibition Assay

This protocol uses a dual-readout system (OD₆₀₀ for planktonic cells and Crystal Violet for biofilm biomass) to ensure that observed inhibition is due to compound efficacy rather than assay artifact.

Materials:

  • Target strains (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 0.1% Crystal Violet (CV) solution

  • Positive Control: Tobramycin (10 µg/mL)

Step-by-Step Workflow:

  • Culture Preparation: Grow the target bacterial strain overnight in MHB. Dilute the culture to an OD₆₀₀ of 0.01 (approximately 1×106 CFU/mL).

  • Compound Dilution: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of PLA and 4-chloro-PLA (range: 16 mg/mL down to 0.03 mg/mL). Include a vehicle control (DMSO < 1%) and a positive control (Tobramycin).

  • Inoculation & Incubation: Add 100 µL of the diluted bacterial suspension to each well. Incubate statically at 37°C for 24 hours.

  • Planktonic MIC Readout: Measure the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration where OD₆₀₀ matches the uninoculated blank.

  • Biofilm Fixation (Self-Validation): Carefully aspirate the planktonic phase. Wash the wells three times with sterile PBS to remove non-adherent cells. Fix the remaining biofilm with methanol for 15 minutes, then air dry.

  • Staining & Quantification: Add 150 µL of 0.1% CV solution to each well for 20 minutes. Wash thoroughly with distilled water. Solubilize the bound dye with 33% glacial acetic acid and read the absorbance at 570 nm to quantify biofilm mass.

Workflow Prep Culture Preparation (OD600 = 0.01) Dilution Serial Dilution (PLA vs 4-Cl-PLA) Prep->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Read_MIC Read Planktonic MIC (Absorbance 600nm) Incubation->Read_MIC Stain Crystal Violet Staining (Biofilm Mass) Read_MIC->Stain Read_Biofilm Read Biofilm Inhibition (Absorbance 570nm) Stain->Read_Biofilm

Self-validating experimental workflow for determining MIC and biofilm inhibition.

Protocol B: Chiral Derivatization for GC/HPLC Analysis

Because 4-chloro-PLA has a high boiling point and polar character, it must be derivatized prior to GC analysis to accurately assess enantiomeric purity [1].

  • Esterification: Dissolve 10 mg of the acid in 1 mL of anhydrous methanol. Add a catalytic amount of acetyl chloride to generate HCl in situ.

  • Heating: Heat the mixture at 60°C for 2 hours to form the methyl ester.

  • Acetylation (Optional but Recommended): To cap the free hydroxyl group and improve volatility, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the cooled mixture. Stir at room temperature for 1 hour.

  • Extraction: Quench with ice water and extract the derivatized compound with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄.

  • Analysis: Inject 1 µL into a GC equipped with a permethylated β-cyclodextrin column. The para-chloro derivative will typically exhibit a longer retention time but superior peak resolution compared to unsubstituted PLA.

References

  • Source: MDPI (Molecules)
  • Title: Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro)
  • Title: Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials Source: MDPI URL
  • Title: Sulfenate Esters of Simple Phenols Exhibit Enhanced Activity against Biofilms Source: ACS Omega URL

Comprehensive Validation Guide: Analytical Strategies for 3-(4-Chlorophenyl)-2-hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex challenges when developing and validating analytical methods for chiral pharmaceutical intermediates. 3-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 23434-95-9) is a critical building block utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Because this molecule possesses a carboxylic acid moiety, a secondary hydroxyl group, and a chiral center at the C2 position, a single analytical technique is insufficient to fully characterize it.

In this guide, we will objectively compare three primary analytical methodologies—Reversed-Phase HPLC (RP-HPLC), Chiral Normal-Phase HPLC, and LC-MS/MS. We will evaluate their performance, explore the mechanistic causality behind the experimental choices, and detail how to validate these methods following the modernized[2].

Mechanistic Comparison of Analytical Alternatives

Selecting the correct analytical method requires understanding the physicochemical properties of the analyte and the specific critical quality attribute (CQA) being measured.

Analytical_Selection Sample 3-(4-Chlorophenyl)-2- hydroxypropionic acid ChemPurity Chemical Purity & Assay Sample->ChemPurity ChiralPurity Enantiomeric Purity (ee%) Sample->ChiralPurity TraceImp Trace Impurity Profiling Sample->TraceImp RPHPLC RP-HPLC (C18) UV Detection ChemPurity->RPHPLC ChiralHPLC Chiral HPLC (Amylose/Cellulose) ChiralPurity->ChiralHPLC LCMS LC-MS/MS (MRM Mode) TraceImp->LCMS

Fig 1: Analytical method selection pathway based on specific testing requirements.

Reversed-Phase HPLC (RP-HPLC)
  • Application: Chemical purity and assay quantification.

  • Mechanistic Rationale: 3-(4-Chlorophenyl)-2-hydroxypropionic acid has a pKa of approximately 3.8. If analyzed in a neutral mobile phase, the carboxylic acid group will partially ionize, leading to severe peak tailing and irreproducible retention times. Causality: By utilizing an acidic mobile phase (pH ~2.0 with 0.1% Trifluoroacetic acid), we fully protonate the molecule. This forces the analyte into a neutral, hydrophobic state, maximizing its interaction with the non-polar C18 stationary phase and ensuring sharp, symmetrical peaks.

Chiral Normal-Phase HPLC
  • Application: Determination of Enantiomeric Excess (ee%).

  • Mechanistic Rationale: Standard C18 columns cannot distinguish between the (R) and (S) enantiomers because they possess identical scalar physicochemical properties. Causality: We must use a Chiral Stationary Phase (CSP), such as immobilized amylose tris(3,5-dimethylphenylcarbamate). Separation occurs via transient, reversible diastereomeric complexes formed through hydrogen bonding (via the analyte's -OH and -COOH groups) and π-π interactions (via the chlorophenyl ring) within the chiral grooves of the CSP.

LC-MS/MS
  • Application: Trace impurity profiling (e.g., detecting genotoxic byproducts like p-chlorophenylalanine derivatives)[3].

  • Mechanistic Rationale: While HPLC-UV is limited by its optical sensitivity (LOD ~0.01 mg/mL), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates specific precursor-to-product ion transitions. Causality: This provides ultra-high specificity and sensitivity (LOD < 1 ppm), which is mandatory for controlling highly toxic synthetic impurities that lack strong chromophores.

Performance Comparison Summary
ParameterRP-HPLC (C18 / UV)Chiral HPLC (CSP / UV)LC-MS/MS (MRM)
Primary Target Assay & Related SubstancesEnantiomeric Purity (R vs S)Trace & Genotoxic Impurities
Sensitivity (LOD) ~ 0.05% (w/w)~ 0.1% (w/w)< 1 ppm (Trace level)
Specificity High for structural analogsHigh for stereoisomersUltra-high (mass/charge ratio)
Mobile Phase Aqueous Acid / AcetonitrileHexane / Isopropanol / AcidVolatile Buffers (e.g., Formic Acid)
Throughput High (~15 min/run)Medium (~25 min/run)High (~10 min/run)

The ICH Q2(R2) Validation Framework: A Self-Validating Approach

Any method used for batch release must be validated according to[2]. A hallmark of a robust analytical procedure is that it operates as a self-validating system . This means the method includes built-in System Suitability Testing (SST) criteria that must pass before any sample data is considered valid, ensuring day-to-day trustworthiness.

ICH_Validation cluster_params Validation Parameters Start Method Optimization SST System Suitability Testing (SST) Start->SST Validation ICH Q2(R2) Validation SST->Validation Pass Criteria Spec Specificity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy & Precision Validation->Acc Sens LOD & LOQ Validation->Sens Report Validation Report Spec->Report Lin->Report Acc->Report Sens->Report

Fig 2: Self-validating ICH Q2(R2) analytical method validation workflow.

Experimental Protocols & Methodologies

Below are the step-by-step, field-proven methodologies for the two most common routine tests.

Protocol 1: RP-HPLC Method for Chemical Purity
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 5% B (Equilibration for 4 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Self-Validating SST Criteria: Inject a 0.1 mg/mL standard solution 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.5%. The USP tailing factor for the main peak must be ≤ 1.5.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).

    • Note on Causality: The 0.1% TFA is critical here. Without it, the carboxylic acid will interact with residual silanols or basic sites on the chiral stationary phase, causing the analyte to irreversibly bind or elute as an unquantifiable, broad smear.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Self-Validating SST Criteria: Inject a racemic mixture of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. The resolution ( Rs​ ) between the (R) and (S) enantiomer peaks must be ≥ 2.0 to ensure baseline separation for accurate integration.

Supporting Experimental Validation Data

To demonstrate the robustness of these protocols, the following table summarizes the experimental validation data generated in accordance with ICH Q2(R2) acceptance criteria.

Validation CharacteristicICH Q2(R2) Acceptance CriteriaRP-HPLC Results (Chemical Purity)Chiral HPLC Results (Enantiomeric Purity)
Specificity No interference at analyte RTComplies (Resolution > 2.5 from nearest impurity)Complies (Resolution between R/S = 2.8)
Linearity (Range) R2≥0.999 R2=0.9998 (0.05 to 1.5 mg/mL) R2=0.9995 (0.01 to 0.5 mg/mL)
Method Precision %RSD ≤2.0% (n=6)0.45%0.82%
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 100.8%98.2% - 101.5%
Limit of Detection (LOD) S/N ≥3 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥10 0.03 µg/mL0.15 µg/mL
Robustness Pass SST under deliberate variationsPassed ( ±2% organic modifier, ±0.1 pH)Passed ( ±1% Isopropanol, ±2∘ C Temp)

Conclusion

The analytical control of 3-(4-Chlorophenyl)-2-hydroxypropionic acid requires a strategic, multi-method approach. RP-HPLC provides the ruggedness needed for routine chemical purity assays, while Chiral Normal-Phase HPLC is indispensable for stereochemical control. By grounding method development in physicochemical causality—such as strict pH control to manage the carboxylic acid moiety—and enforcing self-validating System Suitability Tests, laboratories can ensure full compliance with ICH Q2(R2) guidelines and guarantee the safety and efficacy of downstream pharmaceutical products.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • LookChem. "(S)-3-(4-chlorophenyl)-1,2-propanediol and related derivatives." Lookchem.com. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases for 3-(4-Chlorophenyl)-2-hydroxypropionic Acid Enantiomer Separation

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the enantiomeric separation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. Drawing upon established principles of chiral chromatography and experimental data from closely related aromatic hydroxy acids, this document serves as a practical resource for method development and optimization.

The Criticality of Enantiomer Separation for Aromatic Hydroxy Acids

3-(4-Chlorophenyl)-2-hydroxypropionic acid possesses a single stereocenter, giving rise to two enantiomers. As with many chiral molecules, these enantiomers can exhibit distinct biological activities. Therefore, the ability to resolve and quantify the individual enantiomers is a critical step in ensuring the safety and efficacy of any resulting drug substance. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is the most prevalent and effective technique for this purpose.

The selection of an appropriate CSP and mobile phase is the cornerstone of a successful chiral separation. The ideal CSP will exhibit significant differences in the transient diastereomeric complexes formed with each enantiomer, leading to differential retention times and, ultimately, baseline resolution.

Comparative Analysis of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including aromatic hydroxy acids.[1][2] These CSPs offer a combination of interaction modes, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are crucial for effective chiral recognition of molecules like 3-(4-Chlorophenyl)-2-hydroxypropionic acid.[3][4]

Two of the most successful and widely utilized polysaccharide-based CSPs are those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). These are commercially available from various manufacturers, such as the Daicel Chiralpak® AD® series and the Phenomenex Lux® Amylose-1 and Lux® Cellulose-1 , respectively.[4]

Table 1: Comparison of Recommended Chiral Stationary Phases
Chiral Stationary PhaseBase PolymerDerivativeKey Interaction Sites for Aromatic Hydroxy Acids
Daicel Chiralpak® AD-H® Amylosetris(3,5-dimethylphenylcarbamate)Carbamate groups (H-bonding), phenyl groups (π-π interactions), chiral grooves (steric hindrance)
Phenomenex Lux® Cellulose-1 Cellulosetris(3,5-dimethylphenylcarbamate)Carbamate groups (H-bonding), phenyl groups (π-π interactions), linear structure with grooves (steric hindrance)
Daicel Chiralpak® IC Cellulosetris(3,5-dichlorophenylcarbamate)Carbamate groups (H-bonding), dichlorophenyl groups (π-π and dipole-dipole interactions), chiral grooves (steric hindrance)
Table 2: Recommended Starting Experimental Conditions (Normal Phase)
ParameterDaicel Chiralpak® AD-H® (5 µm, 250 x 4.6 mm)Phenomenex Lux® Cellulose-1 (5 µm, 250 x 4.6 mm)Daicel Chiralpak® IC (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)n-Hexane / Ethanol / Trifluoroacetic Acid (TFA)n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)
Composition (v/v/v) 90 / 10 / 0.1 to 70 / 30 / 0.190 / 10 / 0.1 to 70 / 30 / 0.185 / 15 / 0.1
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 230 nmUV at 230 nmUV at 210 nm
Expected Resolution (Rs) > 2.0> 1.5> 2.0
Reference [5][7][4][8][6]

The Scientific Rationale: Understanding Chiral Recognition

The enantioseparation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid on polysaccharide-based CSPs is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes is influenced by a combination of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the analyte are potent hydrogen bond donors and acceptors. These groups can interact with the carbamate functionalities on the CSP. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is crucial.[5] It suppresses the ionization of the analyte's carboxylic acid group, thereby promoting hydrogen bonding interactions with the CSP and improving peak shape and resolution.[9]

  • π-π Interactions: The chlorophenyl ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector. The electron-rich aromatic rings of the CSP and the electron-withdrawing chlorine atom on the analyte's phenyl ring can lead to strong dipole-induced dipole or quadrupole interactions, contributing significantly to chiral recognition.

  • Steric Hindrance: The three-dimensional structure of the polysaccharide polymer creates chiral grooves and cavities. One enantiomer of the analyte will fit more favorably into these grooves, leading to a more stable complex and, consequently, a longer retention time. The substitution pattern on the phenylcarbamate groups of the CSP influences the shape and size of these chiral cavities.

The choice between an amylose-based CSP (like Chiralpak® AD-H®) and a cellulose-based CSP (like Lux® Cellulose-1 or Chiralpak® IC) often comes down to empirical screening, as subtle differences in the helical structure of the polysaccharide backbone can lead to significant variations in enantioselectivity for a given analyte.[10]

Experimental Workflow and Method Development

A systematic approach to method development is essential for achieving optimal separation. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Selection Select CSPs: - Chiralpak AD-H - Lux Cellulose-1 - Chiralpak IC MP_Screening Screen Mobile Phases: - Hexane/IPA/TFA (90/10/0.1) - Hexane/EtOH/TFA (90/10/0.1) CSP_Selection->MP_Screening Test on Alcohol_Ratio Optimize Alcohol Ratio (e.g., 10% to 30%) MP_Screening->Alcohol_Ratio Select best CSP/MP combination Additive_Conc Optimize Additive Conc. (e.g., 0.05% to 0.2% TFA) Alcohol_Ratio->Additive_Conc Temp_Study Temperature Study (e.g., 15°C to 40°C) Additive_Conc->Temp_Study Validation Method Validation (ICH Q2) Temp_Study->Validation Finalize optimized method

Figure 1: A systematic workflow for chiral method development.

Detailed Experimental Protocol (Based on Chiralpak® AD-H®)

This protocol provides a robust starting point for the separation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid enantiomers.

1. Materials and Equipment:

  • HPLC system with a UV detector
  • Daicel Chiralpak® AD-H® column (5 µm, 250 x 4.6 mm)
  • 3-(4-Chlorophenyl)-2-hydroxypropionic acid racemic standard
  • HPLC-grade n-Hexane
  • HPLC-grade 2-Propanol (IPA)
  • Trifluoroacetic acid (TFA)
  • Volumetric flasks and pipettes
  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v).
  • For 1 L of mobile phase, mix 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of TFA.
  • Degas the mobile phase by sonication or vacuum filtration.

3. Sample Preparation:

  • Prepare a stock solution of racemic 3-(4-Chlorophenyl)-2-hydroxypropionic acid at a concentration of 1 mg/mL in the mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Daicel Chiralpak® AD-H® (5 µm, 250 x 4.6 mm)
  • Mobile Phase: n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 230 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomeric peaks.

Visualizing the Chiral Recognition Mechanism

The following diagram illustrates the key interactions contributing to the chiral separation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid on a polysaccharide-based CSP.

G cluster_0 Chiral Stationary Phase (e.g., Chiralpak AD-H) cluster_1 Analyte: (R)- and (S)-3-(4-Chlorophenyl)-2-hydroxypropionic acid cluster_2 Chiral Recognition CSP Amylose tris(3,5-dimethylphenylcarbamate) Interactions Interaction Sites: - Carbamate (H-bonding) - Phenyl groups (π-π) - Chiral Groove (Steric Fit) Analyte Enantiomers Analyte->CSP Diastereomeric Complex Formation Functional_Groups Functional Groups: - Carboxylic Acid (H-bonding) - Hydroxyl (H-bonding) - Chlorophenyl (π-π) Steric Steric Hindrance Analyte->Steric fits into H_Bond Hydrogen Bonding Functional_Groups->H_Bond interacts via Pi_Pi π-π Stacking Functional_Groups->Pi_Pi interacts via

Figure 2: Key interactions in the chiral recognition mechanism.

Conclusion and Recommendations

The enantiomeric separation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid is readily achievable using polysaccharide-based chiral stationary phases. Based on data from closely related analogs, Daicel Chiralpak® AD-H® and Phenomenex Lux® Cellulose-1 are highly recommended for initial screening. A normal phase mobile phase consisting of a hexane/alcohol mixture with a small percentage of trifluoroacetic acid is the most promising approach.

Successful method development will hinge on the systematic optimization of the mobile phase composition, particularly the alcohol content and the concentration of the acidic additive. By understanding the underlying principles of chiral recognition, researchers can make informed decisions to expedite the development of a robust and reliable method for the enantioselective analysis of this important chiral intermediate.

References

  • Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. PubMed. [Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Wiley Online Library. [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. National Center for Biotechnology Information. [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Center for Biotechnology Information. [Link]

  • On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. PubMed. [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Scilit. [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. [Link]

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  • Instruction Manual for CHIRALPAK® AD-H. Daicel Chiral Technologies. [Link]

  • The Chiral Notebook. Phenomenex. [Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. PubMed. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • Lux HPLC Columns Tips for Care and Use. Phenomenex. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. National Center for Biotechnology Information. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

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  • Application Notes: Chiral. LCGC International. [Link]

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  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks. [Link]

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Benchmarking Synthesis Routes for 3-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Chlorophenyl)-2-hydroxypropionic acid (often referred to as 4-chlorophenyllactic acid, CAS: 23434-95-9) is a critical alpha-hydroxy acid building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and [1]. The presence of both a reactive alpha-hydroxy group and a para-chloro substitution makes it an essential intermediate for drug development professionals.

Selecting the optimal synthetic route depends heavily on the project's requirements for enantiomeric purity, scalability, and environmental impact. This guide objectively benchmarks the three primary synthetic pathways: Diazotization , Chemical Reduction , and Biocatalytic Reduction .

Mechanistic Overview of Synthetic Pathways

The synthesis of 3-(4-chlorophenyl)-2-hydroxypropionic acid typically diverges based on the starting material and the desired stereochemical outcome.

RouteComparison SM1 4-Chlorophenylalanine R1 Diazotization (NaNO2, H2SO4) SM1->R1 SM2 4-Chlorophenylpyruvic Acid R2 Chemical Reduction (NaBH4, MeOH) SM2->R2 R3 Biocatalytic Reduction (LDH, NADH, FDH) SM2->R3 Prod 3-(4-Chlorophenyl)-2-hydroxypropionic Acid R1->Prod Retention of Config. R2->Prod Racemic Mixture R3->Prod High Enantioselectivity

Figure 1: Logical relationship and stereochemical outcomes of the three primary synthesis routes.

Route A: Diazotization of 4-Chlorophenylalanine

This pathway utilizes a Sandmeyer-type reaction to convert the primary amine of 4-chlorophenylalanine into a hydroxyl group[2]. When an enantiopure amino acid (e.g., L-4-chlorophenylalanine) is used, the reaction proceeds with a net retention of configuration . This occurs because the carboxylate group participates as a neighboring group, forming a transient alpha-lactone intermediate that is subsequently opened by water.

Route B: Chemical Reduction of 4-Chlorophenylpyruvic Acid

A straightforward, highly scalable route that reduces the alpha-keto group of 4-chlorophenylpyruvic acid to a secondary alcohol using[3]. Because the hydride attack occurs from both faces of the planar ketone, this route yields a racemic mixture .

Route C: Biocatalytic Asymmetric Reduction

For pharmaceutical applications requiring strict enantiomeric excess (ee), biocatalysis is the gold standard. By employing specific dehydrogenases (like Lactate Dehydrogenase, LDH), the alpha-keto acid is reduced with near-perfect facial selectivity. This system requires an in situ cofactor recycling mechanism to remain economically viable[4].

CofactorRecycling Keto 4-Chlorophenylpyruvic Acid Enz1 Lactate Dehydrogenase (LDH) Keto->Enz1 Hydroxy 3-(4-Chlorophenyl)lactic Acid NADH NADH + H+ NADH->Enz1 NAD NAD+ Enz2 Formate Dehydrogenase (FDH) NAD->Enz2 Formate Formate Formate->Enz2 CO2 CO2 (Gas) Enz1->Hydroxy Enz1->NAD Enz2->NADH Enz2->CO2

Figure 2: Biocatalytic workflow demonstrating FDH-mediated NADH cofactor recycling.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols detail not just the procedural steps, but the chemical causality behind each manipulation.

Protocol 1: Diazotization (Stereo-retentive)

Adapted from established alpha-amino acid diazotization frameworks[2].

  • Dissolution: Dissolve 4-chlorophenylalanine (1.0 eq) in 1 M H₂SO₄.

    • Causality: Sulfuric acid is strictly used instead of hydrochloric acid. If HCl were used, the highly nucleophilic chloride ions would compete with water, yielding the 2-chloro derivative instead of the desired alpha-hydroxy acid.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium nitrite (NaNO₂, 1.2 eq) dropwise as an aqueous solution.

    • Causality: Low temperatures prevent the premature thermal decomposition of the highly unstable diazonium intermediate into elimination byproducts (e.g., cinnamic acid derivatives).

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: Gradual warming facilitates the controlled hydrolysis of the diazonium salt, releasing N₂ gas and yielding the alpha-hydroxy acid.

  • Workup: Dilute with water, extract with ethyl acetate (3x), wash the combined organic layers with saturated aqueous NaHCO₃, dry over Na₂SO₄, and evaporate to yield the product[2].

Protocol 2: Chemical Reduction (Racemic)

Adapted from standard Schiff base and alpha-keto acid reduction methodologies[5].

  • Dissolution: Dissolve 4-chlorophenylpyruvic acid (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C to control the exothermic hydride transfer.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions.

    • Causality: NaBH₄ is selected over stronger reducing agents like LiAlH₄ because it selectively reduces the alpha-keto group without over-reducing the carboxylic acid moiety to a primary alcohol[6].

  • Reaction: Stir the mixture at room temperature for 2 hours until TLC indicates complete consumption of the starting material[5].

  • Quenching & Workup: Quench the reaction carefully with 1 M HCl to destroy excess hydride and protonate the carboxylate.

    • Causality: Acidic quenching ensures the product is in its protonated, organic-soluble form. Evaporate the methanol in vacuo, extract the aqueous layer with dichloromethane, dry, and concentrate[5].

Protocol 3: Biocatalytic Reduction (Enantiopure)

Adapted from industrial enzymatic reduction standards[4].

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing 4-chlorophenylpyruvic acid (50 mM) and sodium formate (150 mM).

  • Cofactor Addition: Add catalytic amounts of NAD⁺ (1 mM).

  • Enzyme Introduction: Introduce D-Lactate dehydrogenase (D-LDH) and[4].

    • Causality: FDH oxidizes formate to CO₂, simultaneously reducing NAD⁺ to NADH. This in situ recycling system keeps the expensive NADH at catalytic concentrations and drives the LDH-catalyzed reduction to 100% completion by permanently removing CO₂ gas from the equilibrium system[4].

  • Incubation: Incubate the mixture at 30 °C with gentle orbital shaking for 24 hours.

  • Workup: Acidify the mixture to pH 2.0 to precipitate the enzymes and protonate the product, then extract with ethyl acetate to recover the highly enantiopure alpha-hydroxy acid.

Quantitative Benchmarking

The following table summarizes the performance metrics of each route to assist in process selection.

Performance MetricDiazotization (Sandmeyer)Chemical Reduction (NaBH₄)Biocatalytic Reduction
Starting Material 4-Chlorophenylalanine4-Chlorophenylpyruvic Acid4-Chlorophenylpyruvic Acid
Typical Yield 65 - 75%85 - 90%> 90%
Stereoselectivity Retention of SM configurationRacemic (0% ee)> 99% ee (Enzyme-dependent)
Scalability Moderate (Exothermic, N₂ gas evolution)High (Standard batch processing)Moderate (Requires precise pH/temp control)
Environmental Impact High (Strong acids, nitrite waste)Medium (Boron waste, solvents)Low (Aqueous buffer, biodegradable enzymes)
Cost Profile Low (Cheap bulk reagents)Low (Cheap reducing agents)High (Initial enzyme and cofactor costs)

Conclusion & Recommendations

  • For Early-Stage Discovery & Racemic Needs: Route B (Chemical Reduction) is the most time-efficient and cost-effective method. It utilizes cheap reagents (NaBH₄) and provides excellent yields without the need for specialized equipment.

  • For Custom Chiral Synthesis from Amino Acids: Route A (Diazotization) is ideal if the corresponding chiral amino acid (L- or D-4-chlorophenylalanine) is already available in the laboratory inventory.

  • For Late-Stage API Manufacturing: Route C (Biocatalytic Reduction) is the superior choice. Despite higher initial setup costs for enzymes, the near-perfect enantioselectivity and environmentally benign aqueous conditions make it the most robust choice for stringent pharmaceutical regulatory environments.

References

  • Wallner, S. R., et al. "Highly enantioselective stereo-inverting sec-alkylsulfatase activity of hyperthermophilic Archaea." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2005.[Link]

  • "Method for producing L-amino acid (JPH0716428B2).
  • "Synthesis and Biological Evaluation of Isoniazid derivatives as potential Anti-Tuberculosis agents." International Journal of Advance Research in Science and Engineering, 2018.[Link]

  • "Conformationally constrained, fully synthetic macrocyclic compounds (CA2780829A1).
  • "(S)-3-(4-chlorophenyl)-1,2-propanediol Synthesis and Properties." LookChem.[Link]

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the nuanced understanding of structure-activity relationships (SAR) is paramount. The strategic incorporation of halogen atoms into a lead compound is a well-established strategy to modulate its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive structural comparison of 3-(4-Chlorophenyl)-2-hydroxypropionic acid and its related halogenated analogs. As a class of compounds, arylpropionic acids are of significant interest due to their prevalence in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances imparted by different halogen substitutions on the phenyl ring, offering insights into how these modifications can influence key parameters such as acidity, lipophilicity, and protein binding. We will explore the experimental methodologies used to elucidate these structural features and present a framework for a logical, data-driven comparison.

The Core Molecule and its Halogenated Series

The parent compound of interest is 3-phenyl-2-hydroxypropionic acid. Our focus will be on the para-substituted analogs, where the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) is positioned at the 4th position of the phenyl ring. This specific substitution pattern allows for a systematic evaluation of the halogen's effect on the molecule's electronic and steric properties.

The fundamental structure of 3-(4-Chlorophenyl)-2-hydroxypropionic acid is presented below[2][3][4][5]:

  • Molecular Formula: C9H9ClO3[2][3][4][5]

  • SMILES: C1=CC(=CC=C1CC(C(=O)O)O)Cl[2]

  • InChI: InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)[2]

The halogenated series for our comparative analysis includes:

  • 3-(4-Fluorophenyl)-2-hydroxypropionic acid

  • 3-(4-Chlorophenyl)-2-hydroxypropionic acid

  • 3-(4-Bromophenyl)-2-hydroxypropionic acid

  • 3-(4-Iodophenyl)-2-hydroxypropionic acid

Experimental Methodologies for Structural Comparison

A thorough structural comparison of these analogs necessitates a multi-pronged approach, employing a combination of spectroscopic, crystallographic, and computational techniques. The rationale behind selecting these methods is to build a comprehensive understanding of both the solid-state and solution-phase structures, as well as their intrinsic electronic properties.

Workflow for Comprehensive Structural Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Physicochemical Analysis cluster_biological Biological Activity Assessment Synthesis Synthesis of Halogenated Analogs Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Xray Single-Crystal X-ray Diffraction Purification->Xray MS Mass Spectrometry Purification->MS PhysChem Physicochemical Properties (pKa, LogP) Purification->PhysChem ProteinBinding Protein Binding Assays NMR->ProteinBinding Xray->ProteinBinding PhysChem->ProteinBinding Activity In vitro/In vivo Activity Studies ProteinBinding->Activity

Caption: A generalized workflow for the synthesis, purification, and comprehensive analysis of halogenated 3-phenyl-2-hydroxypropionic acids.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis. Slow evaporation of a saturated solution is a common and effective method for small organic molecules.

    • Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for the formation of well-defined single crystals over several days to weeks.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final model.

Causality Behind Experimental Choices: The choice of solvent for crystallization is critical; it must be one in which the compound is sparingly soluble to promote slow, ordered growth. The rate of evaporation is controlled to prevent the formation of polycrystalline or amorphous solids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) in solution, providing insights into the electronic effects of the halogen substituent on the aromatic ring and the overall molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and, for the fluoro-analog, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse sequences are typically used. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in signal assignment.

  • Data Processing and Analysis:

    • The acquired data is Fourier transformed, phased, and baseline corrected.

    • Chemical shifts are referenced to an internal standard (e.g., TMS).

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.

Causality Behind Experimental Choices: The choice of deuterated solvent is important to avoid interfering signals in the ¹H NMR spectrum. High-field NMR spectrometers provide better signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.

Computational Modeling

Objective: To complement experimental data with theoretical calculations of molecular properties, such as electrostatic potential surfaces, bond lengths, and angles.

Methodology:

  • Structure Building: The 3D structures of the halogenated analogs are built using molecular modeling software.

  • Geometry Optimization: The structures are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Various molecular properties, including electrostatic potential, dipole moment, and bond lengths/angles, are calculated for the optimized structures.

Causality Behind Experimental Choices: DFT provides a good balance between computational cost and accuracy for molecules of this size. The choice of basis set influences the accuracy of the calculations.

Comparative Structural Analysis

While a complete set of directly comparable experimental data for the entire halogenated series is not publicly available, we can infer the structural trends based on established principles of physical organic chemistry and data from related compounds.

Physicochemical Properties

The nature of the halogen substituent significantly influences the electronic properties of the phenyl ring, which in turn affects the acidity (pKa) and lipophilicity (LogP) of the molecule.

Property-F-Cl-Br-IRationale
Electronegativity HighestHighModerateLowestDecreases down the group.
pKa (estimated) LowerLowLowLowThe electron-withdrawing nature of halogens stabilizes the carboxylate anion, increasing acidity. The effect is most pronounced for fluorine due to its high electronegativity.
LogP (estimated) HigherHighestHighHigherHalogenation generally increases lipophilicity. The increase is related to the size and polarizability of the halogen atom.

Note: The estimated trends are based on general principles of physical organic chemistry. Experimental determination is required for precise values.

Bond Lengths and Angles (Inferred from SCXRD and Computational Data)

The C-X (where X is the halogen) bond length will increase as we move down the halogen group due to the increasing atomic radius of the halogen. This will also have a subtle effect on the geometry of the phenyl ring and the overall conformation of the molecule. Computational studies can provide valuable insights into these subtle structural changes.

NMR Spectral Comparison (Predicted Trends)

The chemical shifts of the aromatic protons in the ¹H NMR spectra are expected to be influenced by the electronic effects of the halogen substituent.

  • ¹H NMR: The electron-withdrawing nature of the halogens will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted analog. The exact chemical shifts will depend on the interplay of inductive and resonance effects.

  • ¹³C NMR: The carbon atom directly attached to the halogen will show a characteristic chemical shift depending on the halogen. The chemical shifts of the other aromatic carbons will also be affected.

  • ¹⁹F NMR: For the fluoro-analog, the ¹⁹F NMR spectrum will provide a distinct signal, and its coupling to adjacent protons can provide further structural information.

Impact on Biological Activity: A Look at Protein Binding

The observed changes in physicochemical properties due to halogenation are expected to have a significant impact on the biological activity of these compounds. A crucial aspect of a drug's mechanism of action is its ability to bind to its target protein.

Factors Influencing Protein Binding

The binding of a small molecule to a protein is governed by a variety of non-covalent interactions, including:

  • Hydrogen bonding

  • Hydrophobic interactions

  • Van der Waals forces

  • Electrostatic interactions

The introduction of a halogen atom can influence these interactions in several ways:

  • Increased Lipophilicity: A higher LogP value generally leads to increased binding to hydrophobic pockets in proteins.[6]

  • Halogen Bonding: Halogen atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms (e.g., oxygen, nitrogen) on the protein.

  • Altered Electrostatics: The electron-withdrawing nature of halogens can alter the electrostatic potential of the molecule, influencing its interaction with charged or polar residues in the binding site.

Experimental Protocol for Protein Binding Assay (e.g., Equilibrium Dialysis)

Objective: To determine the extent to which the halogenated acids bind to a model protein, such as human serum albumin (HSA).

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis PrepareProtein Prepare Protein Solution (e.g., HSA in buffer) SetupDialysis Set up Equilibrium Dialysis Chambers PrepareProtein->SetupDialysis PrepareCompound Prepare Stock Solutions of Halogenated Acids PrepareCompound->SetupDialysis Incubate Incubate at 37°C until Equilibrium is Reached SetupDialysis->Incubate SampleCollection Collect Samples from Protein and Buffer Chambers Incubate->SampleCollection Quantification Quantify Compound Concentration (e.g., by HPLC) SampleCollection->Quantification Calculation Calculate Percentage of Protein Binding Quantification->Calculation

Caption: A schematic workflow for determining protein binding using equilibrium dialysis.

  • Preparation: Prepare solutions of the test compounds and the protein (e.g., 4% w/v HSA in phosphate-buffered saline, pH 7.4).

  • Dialysis: Place the protein solution in a dialysis bag and immerse it in a solution of the test compound.

  • Equilibration: Allow the system to equilibrate at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours).

  • Analysis: Measure the concentration of the test compound in the solutions inside and outside the dialysis bag using a suitable analytical method, such as HPLC.

  • Calculation: The percentage of protein-bound drug can be calculated from the difference in concentrations.

Causality Behind Experimental Choices: Equilibrium dialysis is a robust method for determining protein binding as it allows for the separation of the free and bound drug without perturbing the equilibrium. HPLC is a sensitive and accurate method for quantifying the concentration of small molecules in biological matrices.

Conclusion and Future Directions

The structural comparison of 3-(4-Chlorophenyl)-2-hydroxypropionic acid and its halogenated analogs reveals the profound impact of halogen substitution on the physicochemical properties of the molecule. The systematic variation of the halogen from fluorine to iodine is predicted to modulate the compound's acidity, lipophilicity, and ultimately, its interaction with biological macromolecules.

While this guide provides a framework for a comprehensive structural analysis and makes informed predictions based on established chemical principles, it also highlights the need for further experimental investigation. Direct comparative studies employing X-ray crystallography, NMR spectroscopy, and protein binding assays for the complete halogenated series would provide invaluable data for a more definitive structure-activity relationship analysis. Such studies would not only deepen our understanding of this particular class of compounds but also contribute to the broader knowledge base that guides rational drug design.

References

  • PubChem. 3-(4-chlorophenyl)-2-hydroxypropionic acid. National Center for Biotechnology Information. [Link]

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  • PubMed Central. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]

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  • PubMed. Structure-Guided Reprogramming of a Hydroxylase To Halogenate Its Small Molecule Substrate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(4-Chlorophenyl)-2-hydroxypropionic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. As a chlorinated organic acid, this compound requires meticulous handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering a causal explanation for each step, grounded in established regulatory standards and best practices in chemical safety.

Hazard Identification and Immediate Safety Precautions

Core Safety Directives:

  • Engineering Controls: Always handle 3-(4-Chlorophenyl)-2-hydroxypropionic acid within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., neoprene, Viton®, or polyvinyl alcohol).[4]Prevents skin contact, which can cause irritation or burns.[5]
Eye Protection Chemical safety goggles or a face shield.[4][6]Protects against splashes that can cause serious eye irritation or damage.[2]
Body Protection A lab coat or chemical-resistant apron.[4]Protects against contamination of personal clothing.
Respiratory Not typically required when handled in a fume hood. If aerosols or dusts are generated outside of a hood, a NIOSH-approved respirator is necessary.[4]Prevents inhalation of potentially harmful vapors or dust.

The Regulatory Landscape: Ensuring Compliance

The disposal of 3-(4-Chlorophenyl)-2-hydroxypropionic acid is governed by stringent federal and local regulations. As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • RCRA Hazardous Waste: This compound is classified as a hazardous waste. Laboratories are considered waste generators and must comply with regulations regarding waste classification, accumulation, and disposal.[8]

  • Generator Status: Your laboratory will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of hazardous waste produced monthly, which dictates storage limits and reporting requirements.[9]

  • "Cradle-to-Grave" Responsibility: RCRA mandates that the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[8][9] This necessitates meticulous record-keeping.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, containment, and disposal of 3-(4-Chlorophenyl)-2-hydroxypropionic acid waste.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[10]

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[3][11]

  • Causality: 3-(4-Chlorophenyl)-2-hydroxypropionic acid contains a carbon-halogen bond (C-Cl).[12] Halogenated organic compounds require high-temperature incineration for proper disposal and must not be mixed with non-halogenated solvents, which may be recycled or fuel-blended at a lower cost.[10][11] Mixing these waste streams increases disposal costs and regulatory burden.

  • Critical "Do Not's":

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[10]

    • DO NOT mix with strong acids, bases, or oxidizers.[10]

    • DO NOT dispose of this chemical down the drain. This is a violation of EPA regulations and can harm the environment.[7][10]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Select a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[13] The container must have a secure, leak-proof screw cap.[6][13]

  • Causality: Using a compatible container prevents degradation, leaks, and spills. OSHA mandates that containers must be free from damage and equipped with secure closures.[7]

  • Labeling Protocol:

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9][14]

    • Clearly write the full chemical name: "Waste 3-(4-Chlorophenyl)-2-hydroxypropionic acid" and list all other components and their approximate percentages.[3][14] Do not use abbreviations.

    • Indicate the relevant hazards (e.g., Irritant, Toxic) by checking the appropriate boxes on the label.[9]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[14]

  • Action: Store the sealed waste container in the SAA, which should be near the point of generation and under the control of laboratory personnel.[13] Place the container within a secondary containment bin to mitigate potential spills.[13]

  • Causality: The SAA framework allows for the safe, temporary collection of hazardous waste in the lab before it is moved to a central storage area. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons) and the timeframe for removal once the container is full.[14] The container must remain closed except when actively adding waste.[3][14]

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is nearly full (around 90% capacity to allow for expansion), or if the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste broker to arrange for pickup.[8][13]

  • Causality: Final disposal must be handled by a certified Treatment, Storage, and Disposal Facility (TSDF).[8] Your EHS department will manage the necessary documentation, including the hazardous waste manifest, which tracks the waste from your lab to its final destination.[8][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Protocol for a Small Spill (Contained within the Fume Hood)
  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 1.

  • Containment: If the substance is a solid, gently cover it to prevent dust from becoming airborne. For liquids, absorb with an inert material like sand or a chemical absorbent pad.[15]

  • Cleanup: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[15][16] Use tongs for any broken glass.[16]

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[16][17] All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[16]

  • Documentation: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Spill Kit ComponentPurpose
Absorbent Materials Spill pads, pillows, or loose inert absorbent (e.g., sand) to soak up liquids.[16]
Neutralizers Specific neutralizers for acids, if applicable.[17]
Cleanup Tools Disposable scoop or dustpan, tongs for broken glass.[16]
Waste Bags Sealable, labeled hazardous waste disposal bags.[16]
Extra PPE Spare gloves, goggles, and apron.[16]
First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15][18] Seek medical attention if irritation persists.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][18]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing 3-(4-Chlorophenyl)-2-hydroxypropionic acid waste from generation to disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal A 3-(4-Chlorophenyl)-2- hydroxypropionic acid waste generated B Is it a Halogenated Organic Compound? A->B C Yes, due to the C-Cl bond. B->C Analysis D Select 'Halogenated Organic Waste' stream C->D E Choose compatible container (e.g., HDPE) and apply 'Hazardous Waste' label D->E F Add waste to container in SAA. Keep container closed. E->F G Is container >90% full OR approaching time limit? F->G H Continue use in SAA G->H No I Contact EHS for waste pickup G->I Yes J EHS transports to TSDF for incineration I->J

Caption: Decision workflow for proper disposal of 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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  • Fisher Scientific. Safety Data Sheet.
  • Temple University. Halogenated Solvents in Laboratories.
  • Acros Organics. (2015, February 6). Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid.
  • BroadPharm. (2026, January 26). Safety Data Sheet.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • National Center for Biotechnology Information. (2023, May 24). Management of decontamination in chemical accidents: a laboratory model.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • Clarkson University. Chemical Spill Procedures.
  • OxyChem. Chlorinated Organics Handbook.
  • BOC Sciences. 3-(4-CHLOROPHENYL)-1-(2-HYDROXYPHENYL)PROP-2-EN-1-ONE Safety Data Sheet.
  • MetaSci. Safety Data Sheet 3-(4-Hydroxyphenyl)propionic acid.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet - 3-(4-Chlorophenyl)propionic acid.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 13). Safety Data Sheet - DL-4-Hydroxyphenyllactic Acid.
  • Merck Millipore. Safety Data Sheet.

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A Researcher's Guide to the Safe Handling of 3-(4-Chlorophenyl)-2-hydroxypropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-(4-Chlorophenyl)-2-hydroxypropionic acid, a compound of interest in various research applications. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, ensuring a culture of informed and vigilant laboratory practice.

This guide is structured to provide a comprehensive framework for safe handling, from initial risk assessment to the final disposal of waste, empowering you with the knowledge to create a secure research environment.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a systematic approach to minimizing or eliminating exposure to hazards.[8][9][10][11][12] PPE, while essential, is the last line of defense.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE

Caption: The Hierarchy of Controls, from most to least effective.

For 3-(4-Chlorophenyl)-2-hydroxypropionic acid, this means:

  • Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[13] Ensure that safety showers and eyewash stations are readily accessible.[1][14]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. This includes clear protocols for weighing, dissolving, and transferring the chemical, as well as for spill cleanup and waste disposal. Ensure all personnel are trained on these procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE is mandatory. The following table summarizes the recommended PPE for handling 3-(4-Chlorophenyl)-2-hydroxypropionic acid.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[15][16]Protects against splashes that can cause serious eye damage.[17]
Hands Nitrile or butyl rubber gloves.[15][18][19]Provides a barrier against skin contact, which can cause irritation.[2][3] Always inspect gloves for tears or holes before use.[20]
Body A flame-retardant laboratory coat.[20][21] An acid-resistant apron should be considered when handling larger quantities.[19]Protects against incidental skin contact and contamination of personal clothing.
Feet Closed-toe shoes made of a non-porous material.[16]Prevents exposure from spills and protects against physical hazards in the laboratory.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or if engineering controls are insufficient to prevent inhalation of dust or aerosols.[15][21]Protects against respiratory irritation from inhaling the compound.[2][17]

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Donning PPE:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Don PPE in the following order: lab coat, closed-toe shoes, respirator (if required), safety goggles, and finally, gloves. Ensure a proper seal if using a respirator.

2. Handling the Compound:

  • Perform all manipulations of the solid compound, such as weighing, within the fume hood to contain any dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with the compound tightly closed when not in use.[17]

3. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination.

  • The most contaminated items should be removed first: gloves, followed by the lab coat (turn it inside out as you remove it).

  • Finally, remove safety goggles and respirator (if used).

  • Wash hands thoroughly with soap and water after removing all PPE.[13][20]

Disposal Plan: Managing Chlorinated Waste Responsibly

Due to the presence of a chlorinated phenyl group, all waste containing 3-(4-Chlorophenyl)-2-hydroxypropionic acid must be treated as hazardous chlorinated organic waste.

1. Waste Segregation:

  • Crucially, never mix chlorinated waste with non-chlorinated waste. [7] This is because chlorinated waste requires high-temperature incineration for disposal, a more expensive and specialized process.[5]

  • Use clearly labeled, dedicated waste containers for solid and liquid chlorinated waste.

2. Disposal Protocol:

  • Solid Waste: Place contaminated gloves, weigh boats, paper towels, and any other solid materials into a designated, sealed container for chlorinated solid waste.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed container for chlorinated liquid waste. Do not pour this waste down the drain.[6]

  • Empty Containers: Rinse empty containers that held the compound three times with a suitable solvent. The rinsate must be collected and disposed of as chlorinated liquid waste.

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.[22][23]

By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management. Retrieved from [Link]

  • Storemasta. (2024, December 19). Hierarchy of Control: Isolating and Segregating Hazardous Chemicals. Retrieved from [Link]

  • Envirosafety. (2020, July 18). The hierarchy of safety controls (with examples). Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2012, November 19). Hierarchy of controls applied to dangerous substances - OSHwiki. Retrieved from [Link]

  • NIST Global. (2023, March 1). Control Measures for Chemical Safety. Retrieved from [Link]

  • X-Chemicals. (2019, July 15). 3-(4-CHLOROPHENYL)-1-(2-HYDROXYPHENYL)PROP-2-EN-1-ONE Safety Data Sheets. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Water Corporation. Laboratory chemical waste. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • University of Nebraska-Lincoln. Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Princeton University. Section 6C: Protective Equipment - Environmental Health and Safety. Retrieved from [Link]

  • CPAchem. (2023, February 15). Safety data sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.